(S)-Ginsenoside Rh2
Description
Contextualization within Ginsenoside Research
Ginsenosides (B1230088) are the primary active constituents of ginseng (Panax species) and are classified as triterpenoid (B12794562) saponins. mdpi.comebi.ac.uk These compounds are characterized by a four-ring, steroid-like structure known as a dammarane (B1241002) skeleton, to which various sugar moieties are attached. mdpi.comresearchgate.net The diversity of ginsenosides arises from the type and number of sugar groups and their attachment positions on the aglycone (the non-sugar part). mdpi.com
Ginsenosides are broadly categorized into two main groups based on their aglycone structure: the protopanaxadiol (B1677965) (PPD) group and the protopanaxatriol (B1242838) (PPT) group. mdpi.comresearchgate.net The key structural difference between these two groups is the presence of a hydroxyl group at the C-6 position in the PPT moiety, which is absent in the PPD group. researchgate.net (S)-Ginsenoside Rh2 belongs to the PPD group. mdpi.com Other minor classifications include the oleanane (B1240867) and ocotillol types. researchgate.net
The biosynthesis of ginsenosides is a complex enzymatic process. It begins with the cyclization of 2,3-oxidosqualene (B107256) to form dammarenediol-II, a reaction catalyzed by the enzyme dammarenediol-II synthase. researchgate.net This precursor then undergoes a series of modifications, including hydroxylation and glycosylation, catalyzed by enzymes like cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs), to produce the vast array of ginsenosides. frontiersin.orgmdpi.com this compound is considered a minor or rare ginsenoside, typically found in low concentrations in raw ginseng but can be generated in higher amounts during the heat processing of ginseng, which creates red ginseng. e-jarb.orgbenthamscience.combenthamdirect.com It can also be produced from major ginsenosides through enzymatic or acid treatment. researchgate.netresearchgate.net
Table 1: Classification of Major Ginsenoside Groups
| Group | Aglycone Structure | Key Structural Feature | Example Ginsenosides |
|---|---|---|---|
| Protopanaxadiol (PPD) | Dammarane | Lacks a hydroxyl group at C-6 | Rb1, Rc, Rd, This compound |
| Protopanaxatriol (PPT) | Dammarane | Contains a hydroxyl group at C-6 | Rg1, Re, Rf |
| Oleanane | Pentacyclic Triterpene | Oleanolic acid skeleton | Ro |
| Ocotillol | Dammarane | Five-membered epoxy ring at C-20 | F11 |
Significance as a Research Compound
This compound is a subject of extensive academic investigation due to its promising pharmacological effects observed in preclinical studies. spandidos-publications.comnih.gov Research has primarily focused on its potential applications in oncology, immunology, and neuroprotection. nih.govontosight.ai
Anticancer Research: A significant body of research highlights the anticancer properties of this compound across various cancer cell lines, including liver, prostate, breast, and lung cancer. e-jarb.orgspandidos-publications.com Studies have shown that it can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest. e-jarb.orgspandidos-publications.comnih.govspandidos-publications.com For instance, in oral cancer cells, this compound was found to induce apoptosis and G0/G1 phase cell cycle arrest by inhibiting the Src/Raf/ERK signaling pathway. nih.goviiarjournals.org In human leukemia cells, it was observed to induce apoptosis via the TNF-α signaling pathway. oup.com Furthermore, research indicates that this compound can inhibit tumor cell migration and invasion. iiarjournals.orgmdpi.com
Immunomodulatory Research: this compound has demonstrated the ability to modulate the immune system. mdpi.comspandidos-publications.com Studies suggest it can enhance the anti-tumor immune response. spandidos-publications.comfrontiersin.org In a melanoma mouse model, this compound was shown to increase the infiltration of T-lymphocytes into the tumor, which is associated with a better prognosis. mdpi.comspandidos-publications.com It has also been found to increase the production of certain cytokines, such as interleukin-2 (B1167480) (IL-2), which play a crucial role in activating the immune response. mdpi.com Some research suggests that its immunomodulatory effects are linked to its anticancer properties. mdpi.com
Neuroprotective Research: The neuroprotective potential of this compound is another active area of investigation. ontosight.airesearchgate.net Studies have explored its effects in models of neurodegenerative diseases and cerebral ischemia. researchgate.netfrontiersin.org Research indicates that this compound may offer protection against neuronal damage by reducing oxidative stress and inhibiting inflammation in the brain. researchgate.netresearchgate.net For example, it has been shown to reduce neuronal apoptosis and decrease reactive oxygen species (ROS) levels in cell models of injury. mdpi.com It has also been investigated for its potential to improve learning and memory. spandidos-publications.comresearchgate.net
Table 2: Summary of Research Findings on this compound Bioactivities
| Research Area | Key Findings | Investigated Models |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest; Inhibits proliferation, migration, and invasion. e-jarb.orgspandidos-publications.comnih.goviiarjournals.orgmdpi.com | Various cancer cell lines (e.g., oral, liver, leukemia). e-jarb.orgiiarjournals.orgoup.com |
| Immunomodulation | Enhances anti-tumor immune response; Increases T-lymphocyte infiltration. mdpi.comspandidos-publications.comfrontiersin.org | Melanoma mouse models. mdpi.comspandidos-publications.com |
| Neuroprotection | Reduces oxidative stress and inflammation; Protects against neuronal damage; Improves memory. spandidos-publications.comresearchgate.netresearchgate.netmdpi.com | Cell culture models of neuronal injury; Animal models of cognitive deficit. researchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22-,23+,24?,25?,26+,27+,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-PPQCLAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855750 | |
| Record name | (S)-Ginsenoside Rh2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67400-17-3 | |
| Record name | (S)-Ginsenoside Rh2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Heterologous Production of S Ginsenoside Rh2
Native Biosynthetic Pathways and Precursors
Ginsenosides (B1230088), like other triterpenoids, originate from the cyclization of 2,3-oxidosqualene (B107256). frontiersin.org The fundamental building blocks for this pathway are the five-carbon universal precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org In Panax ginseng, these precursors are predominantly synthesized through the mevalonate (B85504) (MVA) pathway located in the plant cell's cytosol. frontiersin.orgresearchgate.net While the methylerythritol phosphate (B84403) (MEP) pathway can also contribute to the precursor pool, studies using carbon isotopes have confirmed that the MVA pathway is the primary route for ginsenoside biosynthesis in the plant. researchgate.net
The linear precursor, 2,3-oxidosqualene, undergoes a crucial cyclization step catalyzed by specific oxidosqualene cyclases (OSCs). For dammarane-type ginsenosides, the key enzyme is dammarenediol-II synthase (DDS), which converts 2,3-oxidosqualene into dammarenediol-II. frontiersin.org This compound serves as the foundational skeleton for numerous ginsenosides.
Following cyclization, dammarenediol-II undergoes a series of oxidative modifications mediated by cytochrome P450-dependent monooxygenases (P450s). This process leads to the formation of various protopanaxadiols and protopanaxatriols. Specifically, the hydroxylation of dammarenediol-II yields protopanaxadiol (B1677965) (PPD), the direct aglycone precursor for (S)-Ginsenoside Rh2. d-nb.info The final step in the native biosynthesis is the specific attachment of a glucose molecule to the PPD backbone, a reaction catalyzed by glycosyltransferases.
Enzymatic Biotransformation Strategies
The low yield of this compound from natural plants has spurred the development of enzymatic methods to produce it from more abundant precursors. These strategies leverage the specificity of enzymes to achieve targeted molecular transformations.
The final and defining step in the synthesis of this compound is glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a glucosyl moiety from an activated sugar donor, uridine (B1682114) diphosphate glucose (UDPG), to an acceptor molecule. In this case, a UGT selectively attaches the glucose to the C3 hydroxyl group of protopanaxadiol (PPD) to form this compound. nih.govresearchgate.net
Researchers have identified and characterized several UGTs capable of this specific conversion from diverse biological sources. These include enzymes originally from Panax ginseng itself, such as UGTPg45, as well as enzymes from other organisms that exhibit substrate promiscuity. d-nb.info Notable examples include UGT109A1 from the bacterium Bacillus subtilis and UGT73C5 from Arabidopsis thaliana, both of which have been shown to effectively catalyze the synthesis of this compound from PPD. d-nb.infonih.gov An inherently promiscuous UGT from Saccharomyces cerevisiae, UGT51, has also been repurposed and, through protein engineering, its catalytic efficiency for converting PPD into this compound was increased by over 1800-fold. d-nb.info
Major ginsenosides, such as Ginsenoside Rb1, are far more abundant in Panax species than the rare this compound. These major ginsenosides share the same PPD aglycone but are decorated with multiple sugar units at different positions. Consequently, a common strategy for producing this compound involves the biotransformation of these abundant, naturally occurring ginsenosides. This is typically a two-stage process: first, the complex sugar chains are selectively hydrolyzed from the major ginsenosides to yield the core PPD aglycone. In the second stage, the purified PPD is used as a substrate for a specific UGT, as described above, to synthesize this compound. This enzymatic approach allows for the high-value conversion of low-cost, abundant starting materials into a rare and valuable compound.
Role of UDP-Glycosyltransferases (UGTs)
Engineered Microbial Cell Factories for this compound Synthesis
To overcome the limitations of plant extraction and enzymatic biotransformation, significant efforts have been directed toward creating microbial cell factories for the de novo synthesis of this compound from simple carbon sources like glucose.
The baker's yeast, Saccharomyces cerevisiae, has emerged as a preferred chassis for producing plant-derived natural products due to its well-characterized genetics and robustness in industrial fermentations. d-nb.inforesearchgate.net To produce this compound, yeast is metabolically engineered to harbor the necessary biosynthetic pathway.
This involves several key steps:
Upstream Pathway Engineering : The endogenous MVA pathway in yeast is enhanced to increase the supply of the universal precursors IPP and DMAPP. d-nb.info
Heterologous Gene Expression : Genes encoding the enzymes that convert these precursors to PPD are introduced from other organisms. This typically includes dammarenediol-II synthase (DDS) and a specific cytochrome P450 hydroxylase, both often sourced from P. ginseng. d-nb.inforesearchgate.net A cytochrome P450 reductase (CPR), sometimes from Arabidopsis thaliana, is also required to support the function of the P450 enzyme. d-nb.inforesearchgate.net
Final Glycosylation Step : A gene encoding a suitable UGT is introduced to convert the yeast-produced PPD into the final product, this compound. d-nb.info
This synthetic biology approach has successfully enabled the complete biosynthesis of this compound from glucose in a single microbial host. d-nb.info
Achieving commercially viable titers of this compound in engineered yeast requires systematic optimization to maximize the flow of carbon through the pathway (biosynthetic flux). Researchers have employed a variety of advanced metabolic engineering strategies:
Enzyme and Expression Tuning : The expression levels of key enzymes, particularly the P450s and UGTs, are carefully balanced. This has been achieved by engineering promoters, increasing gene copy numbers, and creating fusion proteins (e.g., fusing the P450 enzyme with its reductase partner) to enhance catalytic activity. d-nb.info
Directed Evolution : The catalytic efficiency of key enzymes, such as the UGTs, has been dramatically improved through directed evolution and structure-guided semi-rational design. d-nb.info
Fermentation Process Optimization : By moving from shake flasks to controlled fed-batch fermentation in bioreactors, precursor supply can be maintained, and toxic intermediate accumulation can be avoided, leading to substantial increases in final product titers.
These combined strategies have resulted in a significant leap in production capabilities. One highly engineered yeast strain was reported to produce 529.0 mg/L of PPD in shake flasks and 11.02 g/L in a 10 L fed-batch fermenter. d-nb.info By introducing and optimizing the final UGT step, a final titer of 2.25 g/L of this compound was achieved in a fed-batch fermentation, representing one of the highest reported yields to date. d-nb.infosci-hub.se Another approach, an in vitro coupled reaction system using UGT73C5 and a sucrose (B13894) synthase for UDPG regeneration, achieved a production of 3.2 mg/mL (3.2 g/L). nih.gov
Table 1: Examples of UGTs Used in this compound Production
| Enzyme (UGT) | Source Organism | Substrate | Product | Reference |
| UGTPg45 | Panax ginseng | Protopanaxadiol (PPD) | This compound | d-nb.info |
| UGT51 | Saccharomyces cerevisiae | Protopanaxadiol (PPD) | This compound | frontiersin.orgd-nb.inforesearchgate.net |
| UGT109A1 | Bacillus subtilis | Protopanaxadiol (PPD) | This compound | d-nb.info |
| UGT73C5 | Arabidopsis thaliana | Protopanaxadiol (PPD) | This compound | nih.gov |
Table 2: Reported Production Titers of this compound and its Precursor PPD
| Production Host / Method | Product | Titer | Cultivation / Reaction Scale | Reference |
| Engineered S. cerevisiae | Protopanaxadiol (PPD) | 11.02 g/L | 10 L Fed-batch Fermentation | d-nb.info |
| Engineered S. cerevisiae | This compound | ~300 mg/L | 5 L Fed-batch Fermentation | d-nb.info |
| Engineered S. cerevisiae | This compound | 2.25 g/L | 10 L Fed-batch Fermentation | d-nb.infosci-hub.se |
| In vitro enzymatic reaction | This compound | 3.2 mg/mL (3.2 g/L) | Optimized batch reaction | nih.gov |
Chemical and Semi-Synthetic Approaches to this compound and Analogs
Total Synthesis and Derivatization
Beyond biological production, chemical methods provide a powerful alternative for accessing this compound and its analogs. Semi-synthesis, starting from the readily available precursor protopanaxadiol (PPD), is a common strategy. google.com A key challenge in the synthesis is the regioselective glycosylation of the C-3 hydroxyl group of the PPD scaffold. Modern synthetic methods, such as gold(I)-catalyzed glycosylation using a glycosyl ortho-alkynylbenzoate as the donor, have been developed to achieve this transformation efficiently. benthamscience.com
Another approach involves the biotransformation of major, more abundant ginsenosides into the rare Rh2. For instance, a combination of enzymatic conversion using commercial enzymes like Viscozyme L followed by a mild acid-heat treatment can transform ginsenosides Rb1, Rb2, Rc, and Rd into a mixture containing this compound. nih.govresearchgate.net
Derivatization of the this compound molecule is a key strategy to create analogs with potentially improved properties. These modifications aim to enhance characteristics such as water solubility or bioavailability without diminishing its core biological activities.
Sulfated Derivatives : The addition of sulfate (B86663) groups to the Rh2 structure has been shown to improve its water solubility and enhance its anti-inflammatory effects. acs.org
Ester Derivatives : Synthesizing ester derivatives of Rh2 can significantly enhance its absorption, potentially leading to higher bioavailability. acs.org
PEGylation : Conjugating polyethylene (B3416737) glycol (PEG) to Rh2 creates a molecule that is more soluble in aqueous solutions. mdpi.com These PEGylated conjugates can self-assemble into micelles, which may improve drug delivery. mdpi.com
Glycosylation Derivatives : Further glycosylation of Rh2 at different positions can create novel ginsenosides. For example, a recombinant UGT has been used to attach a glucose molecule to the C-12 position of Rh2, yielding the novel compound 12-O-glucosylginsenoside Rh2. mdpi.com
| Derivative Type | Modification Strategy | Reported Improvement | Reference |
|---|---|---|---|
| Sulfated Rh2 | Sulfation using chlorosulfonic acid and pyridine | Higher water solubility and enhanced anti-inflammatory effects | acs.org |
| PEG-Rh2 | Conjugation with polyethylene glycol (PEG) | Enhanced water solubility and formation of self-assembled micelles | mdpi.com |
| Ester Rh2 | Synthesis of ester derivatives | Significantly enhanced absorption in vitro | acs.org |
| 12-O-glucosylginsenoside Rh2 | Enzymatic glycosylation at the C-12 hydroxyl group | Creation of a novel ginsenoside analog | mdpi.com |
Structure-Guided Engineering for Enhanced Yield
A significant bottleneck in the heterologous production of this compound is often the low catalytic efficiency of the UGT enzymes responsible for its synthesis. sjtu.edu.cnresearchgate.net Structure-guided engineering, a semi-rational protein design approach, has been instrumental in overcoming this limitation. This technique uses the three-dimensional structure of the enzyme to identify key amino acid residues in the active site that can be mutated to improve performance. amazonaws.com
The yeast glycosyltransferase UGT51 was a primary target for this approach. Although its natural function is not to produce Rh2, its ability to bind PPD made it a promising starting point. sjtu.edu.cnfrontiersin.org By creating a homology model of UGT51 and docking the PPD substrate into its active site, researchers identified key residues for mutagenesis. sjtu.edu.cnamazonaws.com A mutant enzyme, M7-1, was developed that exhibited a remarkable ~1800-fold increase in catalytic efficiency (kcat/Km) for converting PPD to Rh2 compared to the wild-type enzyme. sjtu.edu.cnresearchgate.net Integrating this engineered UGT into a PPD-producing yeast strain, along with other metabolic optimizations like preventing Rh2 degradation and boosting UDP-glucose supply, increased the final titer to approximately 300 mg/L in a fed-batch fermentation process. sjtu.edu.cn
Similarly, the bacterial enzyme Bs-YjiC from Bacillus subtilis was engineered to improve its regioselectivity. amazonaws.com The wild-type enzyme produces a mixture of Rh2 and F12. acs.org Using a semi-rational design that included alanine (B10760859) scanning and saturation mutations guided by the enzyme's structure, scientists successfully improved its selectivity towards Rh2 synthesis. amazonaws.com One engineered variant, coupled with a UDP-glucose regeneration system, achieved a high yield of 3.7 g/L of Rh2 in an optimized aqueous solvent system. amazonaws.com
| Enzyme | Original Host | Engineering Strategy | Key Improvement | Reference |
|---|---|---|---|---|
| UGT51 | Saccharomyces cerevisiae | Semi-rational design based on substrate docking | ~1800-fold increase in catalytic efficiency (kcat/Km) for Rh2 production | sjtu.edu.cnresearchgate.net |
| Bs-YjiC | Bacillus subtilis | Structure-guided alanine scanning and saturation mutations | Improved regioselectivity for Rh2 over F12; achieved 3.7 g/L Rh2 yield | amazonaws.com |
| UGTPg45 | Panax ginseng | Random mutagenesis coupled with optimization of expression levels | 5-fold increase in Rh2 production in shake flasks (179.3 mg/L) | nih.gov |
Pharmacokinetics and Metabolism of S Ginsenoside Rh2 in Preclinical Models
Absorption and Disposition Characteristics (non-human)
(S)-Ginsenoside Rh2 exhibits complex absorption and disposition characteristics in preclinical models, with notable species-dependent differences. Following oral administration in rats, this compound generally shows poor bioavailability. plos.orgfrontiersin.org Studies have reported absolute oral bioavailability to be as low as 4.0–6.4% in rats. plos.org In contrast, the bioavailability is considerably higher in dogs, estimated to be around 16% for native Rh2 and increasing to approximately 32% with micronized formulations, suggesting that particle size and formulation can significantly influence absorption. koreascience.kr
The peak plasma concentration (Cmax) and the time to reach it (Tmax) also vary between species. In rats, the Tmax for this compound is reported to be around 6 hours, which is significantly longer than the 1.8 hours observed in dogs. koreascience.kr After subcutaneous injection in rats, absorption is rapid, with Tmax occurring in less than 30 minutes. iomcworld.com
Tissue distribution studies in rats have shown that after oral administration of a purified ginseng extract containing Rh2 epimers, this compound is primarily distributed to the liver and the gastrointestinal tract. nih.gov The plasma protein binding of ginsenoside Rh2 also shows significant species differences. In vitro studies have demonstrated that the binding of 20(R)-Ginsenoside Rh2 to plasma proteins is about 70% in rats, whereas it is only approximately 27% in humans. nih.gov
The stereochemistry at the C-20 position plays a critical role in the absorption of Rh2. The (S)-epimer is absorbed more readily than the (R)-epimer. plos.org In rats, the Cmax and area under the curve (AUC) of this compound were found to be 15-fold and 10-fold higher, respectively, than those of (R)-Ginsenoside Rh2 after oral administration. plos.org This difference is attributed to lower membrane permeability and more extensive intestinal metabolism of the (R)-epimer. nih.govresearchgate.net
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
|---|---|---|
| Absolute Oral Bioavailability | 4.0–6.4% | plos.org |
| Tmax (oral) | ~6 hours | koreascience.kr |
| Tmax (subcutaneous) | <0.5 hours | iomcworld.com |
Metabolic Pathways and Metabolite Identification (non-human)
Role of Gut Microbiota in Biotransformation
The gut microbiota plays a significant role in the biotransformation of ginsenosides (B1230088), including this compound. frontiersin.org These microorganisms possess glycosidase activities that can hydrolyze the sugar moieties of ginsenosides. frontiersin.org This enzymatic action by intestinal bacteria can transform ginsenosides into their deglycosylated metabolites. thegoodscentscompany.com For instance, the metabolism of ginsenoside Rg3, a related compound, to ginsenoside Rh2 and then to protopanaxadiol (B1677965) (PPD) has been observed in rats, indicating a stepwise deglycosylation process that can occur in the gastrointestinal tract. koreascience.kr The conversion of ginsenosides by intestinal microflora is crucial as the metabolites may exhibit different or more potent biological activities than the parent compounds.
Identification of Active and Inactive Metabolites
The primary metabolite of this compound is its aglycone, 20(S)-protopanaxadiol (PPD). plos.orgfrontiersin.org Following intravenous administration of this compound in rats, PPD shows high exposure, with its AUC being approximately 71% of the parent compound's AUC. frontiersin.org Interestingly, after oral administration of this compound, the plasma concentration of the parent compound can be below the limit of quantification, while PPD is readily detected at significant levels. frontiersin.org This suggests extensive presystemic metabolism, likely in the gut, converting Rh2 to PPD before it reaches systemic circulation.
Studies have shown that 20(S)-PPD is observed in the plasma of rats administered this compound, whereas PPD is hardly detectable after administration of the (R)-epimer. koreascience.krsemanticscholar.org This stereoselective metabolism contributes to the different pharmacological profiles of the Rh2 epimers. The metabolite PPD itself is considered to have better anticancer activity than Rh2. researchgate.net
Stereoselective Pharmacokinetics of this compound Epimers (non-human)
The stereochemistry of the hydroxyl group at the C-20 position of ginsenoside Rh2 results in two epimers, (S) and (R), which exhibit significantly different pharmacokinetic profiles. plos.org As previously mentioned, the oral absorption of this compound is substantially better than that of (R)-Ginsenoside Rh2 in rats. plos.org The plasma concentration of the (S)-isomer has been reported to be 10-fold higher than the (R)-isomer after intragastric administration of the same dose. researchgate.netresearchgate.net
This stereoselectivity is also evident in their interaction with efflux transporters like P-glycoprotein (P-gp). This compound has been shown to be an effective P-gp inhibitor, which may enhance its own absorption and that of other P-gp substrates. plos.orgsemanticscholar.org In contrast, the (R)-epimer has a different regulatory effect on P-gp. plos.org The uptake rate of this compound in Caco-2 cells, a model for intestinal absorption, was found to be 3-fold higher than that of the (R)-epimer, and its efflux ratio was significantly lower. koreascience.kr
Furthermore, chiral inversion between the Rh2 epimers has been observed in rats, adding another layer of complexity to their pharmacokinetics. plos.org The deglycosylation to PPD is also stereoselective, with 20(S)-PPD being the metabolite of this compound, while PPD is not significantly formed from the (R)-epimer in vivo. koreascience.krsemanticscholar.org
Table 2: Comparison of Oral Pharmacokinetic Parameters of Ginsenoside Rh2 Epimers in Rats
| Parameter | This compound | (R)-Ginsenoside Rh2 | Reference |
|---|---|---|---|
| Cmax | ~1000 nM | <50 nM | plos.org |
| AUC | 10-fold higher than (R)-Rh2 | - | plos.org |
Preclinical Pharmacokinetic Modeling Approaches
To better understand and predict the complex pharmacokinetic behavior of this compound and its metabolite PPD, mechanism-based pharmacokinetic (PK) models have been developed. These models integrate various physiological and biochemical processes, such as absorption, distribution, metabolism, and elimination, to simulate the concentration-time profiles of the compounds. frontiersin.orgfrontiersin.org
One such model for rats incorporated the transformation of Rh2 to PPD, along with their respective absorption and elimination pathways. frontiersin.org This model was able to successfully describe the atypical double peaks observed in the plasma concentration profiles of PPD following this compound administration. frontiersin.org Such models are valuable tools for characterizing the deglycosylation kinetics and predicting the extent of metabolic conversion. frontiersin.orgfrontiersin.org By using data from both intravenous and oral administration studies, these models can be developed and validated, providing a more comprehensive understanding of the compound's disposition. frontiersin.org These modeling approaches are essential for translating preclinical findings and supporting the further development of this compound.
Molecular Mechanisms and Cellular Targets of S Ginsenoside Rh2
Modulation of Cellular Proliferation and Cell Cycle Progression
(S)-Ginsenoside Rh2 has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. iiarjournals.orgnih.govspandidos-publications.comspandidos-publications.com This arrest prevents cells from entering the S phase, a critical step for DNA replication and subsequent cell division.
Cell Cycle Arrest Induction (G0/G1 Phase)
Studies across multiple cancer cell lines have consistently demonstrated the ability of this compound to induce G0/G1 phase cell cycle arrest. For instance, in oral cancer cells (YD10B and Ca9-22), treatment with this compound led to a significant increase in the proportion of cells in the G0/G1 phase. iiarjournals.org Similarly, in human leukemia cells (KG-1a), this compound was found to arrest the cells in the G0/G1 phase. nih.govspandidos-publications.com This effect has also been observed in HepG2 liver carcinoma cells and their β-catenin overexpressing counterparts. spandidos-publications.com The induction of G1 phase arrest by this compound has also been reported in human leukemia HL-60 and U937 cells, as well as in human breast cancer cells (MCF-7 and MDA-MB-231). oup.comoup.com
Regulation of Cyclin-Dependent Kinases and Cyclins
The induction of G0/G1 arrest by this compound is intricately linked to its ability to modulate the expression and activity of key cell cycle regulatory proteins, namely cyclin-dependent kinases (CDKs) and cyclins.
In oral cancer cells, this compound treatment resulted in the downregulation of cyclin D1, cyclin E1, CDK4, and CDK6. iiarjournals.org Similarly, in human leukemia cells, this compound has been shown to downregulate CDK4, CDK6, cyclin D1, cyclin D2, cyclin D3, and cyclin E. oup.com The downregulation of CDK4 and CDK6, which are crucial for G0/G1 phase progression, has been observed in other studies as well. researchgate.net Furthermore, this compound has been found to inhibit the kinase activities of CDK2, CDK4, and CDK6 in HL-60 cells. oup.com In HepG2 cells, this compound was shown to reduce the expression of cyclin D1. spandidos-publications.com The compound also enhances the recruitment of p15Ink4B and p27Kip1 to cyclin D1/Cdk4 and cyclin D1/Cdk6 complexes, further inhibiting their activity. tandfonline.com
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | Downregulated Proteins | Upregulated Proteins | Reference |
| Oral Cancer (YD10B, Ca9-22) | Cyclin D1, Cyclin E1, CDK4, CDK6 | iiarjournals.org | |
| Human Leukemia (HL-60, U937) | CDK4, CDK6, Cyclin D1, Cyclin D2, Cyclin D3, Cyclin E | oup.com | |
| Human Leukemia (KG-1a) | Cyclin D1 | spandidos-publications.com | |
| HepG2 Liver Carcinoma | Cyclin D1 | spandidos-publications.com | |
| Human Breast Cancer | Cyclins, CDKs | p15Ink4B, p27Kip1 | tandfonline.com |
Induction of Apoptosis and Programmed Cell Death
Beyond its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It achieves this through the activation of both the intrinsic and extrinsic apoptotic pathways. nih.govsci-hub.se
Intrinsic (Mitochondria-Mediated) Apoptosis Pathways
The intrinsic pathway of apoptosis is initiated from within the cell, primarily through the mitochondria. This compound has been shown to activate this pathway in various cancer cell types. In human esophageal cancer cells (ECA109 and TE-13), treatment with this compound led to the activation of the intrinsic apoptosis pathway. nih.gov This was evidenced by the translocation of pro-apoptotic proteins Bax and Bak to the mitochondria, the release of cytochrome c and Smac from the mitochondria, and the subsequent activation of caspase-9. nih.govmdpi.com Similarly, in human leukemia Reh cells, this compound induced apoptosis through the mitochondria-mediated pathway, characterized by mitochondrial membrane degradation, cytochrome c release, and activation of caspase-9 and caspase-3. jst.go.jp The compound has also been shown to induce mitochondria-dependent apoptosis in acute lymphoblastic leukemia (ALL) cells. oncotarget.com
Extrinsic (Death Receptor-Mediated) Apoptosis Pathways
The extrinsic pathway is triggered by the binding of extracellular death ligands to death receptors on the cell surface. This compound can also activate this pathway. In poorly differentiated esophageal squamous TE-13 cells, this compound was found to upregulate the expression of death receptors Fas and DR5, leading to the activation of caspase-8. nih.govmdpi.com In HeLa cells, this compound-triggered extrinsic apoptosis was shown to be dependent on p53-mediated overexpression of Fas. d-nb.info
Involvement of Caspase Cascade and Bcl-2 Family Proteins
Both the intrinsic and extrinsic pathways converge on a cascade of proteases called caspases, which execute the apoptotic program. This compound has been shown to activate this caspase cascade. In human hepatoma SK-HEP-1 cells, this compound-induced apoptosis involves the activation of both caspase-8 and caspase-9. nih.gov The activation of caspase-3, a key executioner caspase, has been observed in MDA-MB-231 breast cancer cells following treatment with this compound. imrpress.com
The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. This compound modulates the expression of these proteins to favor apoptosis. In human breast cancer cells, this compound treatment led to the downregulation of anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, and the induction of pro-apoptotic members Bak, Bax, and Bim. nih.gov The upregulation of Bax and downregulation of Bcl-2 has also been observed in HeLa cells treated with this compound. spandidos-publications.com In esophageal cancer cells, while the pro-apoptotic proteins Bax and Bak translocated to the mitochondria, the anti-apoptotic proteins Bcl-2 and Bcl-xL were also upregulated, suggesting a complex regulatory mechanism. mdpi.com
Table 2: Key Proteins Modulated by this compound in Apoptotic Pathways
| Pathway | Key Proteins | Effect of this compound | Cell Line(s) | Reference |
| Intrinsic | Bax, Bak | Upregulation/Translocation to Mitochondria | Esophageal, Breast, HeLa | spandidos-publications.comnih.govmdpi.comnih.gov |
| Cytochrome c, Smac | Release from Mitochondria | Esophageal, Leukemia | nih.govmdpi.comjst.go.jp | |
| Caspase-9 | Activation | Esophageal, Leukemia, Hepatoma | nih.govjst.go.jpnih.gov | |
| Extrinsic | Fas, DR5 | Upregulation | Esophageal, HeLa | nih.govmdpi.comd-nb.info |
| Caspase-8 | Activation | Esophageal, Hepatoma | nih.govnih.gov | |
| Bcl-2 Family | Bcl-2, Bcl-xL, Mcl-1 | Downregulation | Breast, HeLa | spandidos-publications.comnih.gov |
| Bak, Bax, Bim | Upregulation | Breast | nih.gov | |
| Caspase Cascade | Caspase-3 | Activation | Leukemia, Breast | jst.go.jpimrpress.com |
Regulation of Metastasis and Angiogenesis
This compound has demonstrated notable effects on the processes of metastasis and angiogenesis, which are critical for tumor progression and dissemination.
Inhibition of Cell Migration and Invasion
Research has consistently shown that this compound can inhibit the migration and invasion of various cancer cells. spandidos-publications.com For instance, in human cervical cancer cells, this compound was found to attenuate cell migration and invasion in a dose-dependent manner, as observed in wound healing and transwell invasion assays. spandidos-publications.com Similarly, studies on colorectal cancer cells have demonstrated that this compound significantly inhibits their migratory and invasive capabilities. nih.govnih.gov This inhibitory effect has also been observed in oral cancer cells, where this compound impeded both migration and invasion. iiarjournals.orgiiarjournals.org The compound's ability to suppress these crucial steps in the metastatic cascade highlights its potential as an anti-metastatic agent.
Modulation of Epithelial-Mesenchymal Transition (EMT) Markers
The epithelial-mesenchymal transition (EMT) is a cellular program that is often activated during cancer invasion and metastasis. spandidos-publications.com this compound has been shown to modulate this process by altering the expression of key EMT markers. In several cancer cell types, treatment with this compound leads to an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as N-cadherin and Vimentin (B1176767). spandidos-publications.comnih.goviiarjournals.orgiiarjournals.org This reversal of the EMT phenotype is a key mechanism behind the compound's ability to inhibit cell migration and invasion. iiarjournals.org For example, in cervical cancer cells, this compound treatment reduced the expression of N-cadherin and vimentin while increasing E-cadherin levels. spandidos-publications.com It also decreased the levels of EMT-associated transcription factors like Snail1 and ZEB1. spandidos-publications.com Similar findings have been reported in oral and colorectal cancer studies, indicating a consistent effect of this compound on EMT regulation. nih.goviiarjournals.org
Table 1: Effect of this compound on EMT Markers in Various Cancer Cell Lines
| Cell Line | Cancer Type | E-cadherin | N-cadherin | Vimentin | Transcription Factors (e.g., Snail, ZEB1) |
| HeLa spandidos-publications.com | Cervical Cancer | Increased | Decreased | Decreased | Decreased (Snail1, ZEB1) |
| YD10B & Ca9-22 iiarjournals.orgiiarjournals.org | Oral Cancer | Increased | Decreased | Decreased | Not specified |
| SW480 & CoLo205 nih.gov | Colorectal Cancer | Increased | Decreased | Decreased | Decreased (Smad-3, Snail-1, Twist-1) |
| A549 spandidos-publications.com | Lung Cancer | Increased | Decreased | Not specified | Not specified |
Anti-Angiogenic Effects and Related Factors (VEGF, MMPs)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been found to exert anti-angiogenic effects by targeting key molecules involved in this process. spandidos-publications.com It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), which are fundamental steps in angiogenesis. sciengine.comnih.gov
A primary target of this compound in this context is Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. Studies have demonstrated that the compound can downregulate the expression of VEGF. sciengine.comnih.govbesjournal.comnih.gov Furthermore, this compound has been shown to inhibit VEGF-induced angiogenesis by interfering with the VEGFR2-Gab1 signaling pathway. researchgate.net
In addition to VEGF, this compound also modulates the activity of Matrix Metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cell invasion and angiogenesis. nih.govbesjournal.com Research has shown that this compound can decrease the expression of MMP-2 and MMP-9 in various cancer models, further contributing to its anti-metastatic and anti-angiogenic properties. nih.govsciengine.combesjournal.comnih.gov
Key Molecular Signaling Pathways Targeted by this compound
The anti-cancer effects of this compound are mediated through its interaction with several critical intracellular signaling pathways that regulate cell growth, survival, and metastasis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently deregulated in cancer, leading to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in proliferation and survival. frontiersin.org this compound has been shown to inhibit this pathway in several cancer types.
In leukemia cells, this compound treatment led to a decrease in the mRNA and protein levels of β-catenin, as well as its downstream targets like TCF4 and cyclin D1. spandidos-publications.comnih.gov This inhibition of the Wnt/β-catenin pathway was associated with cell cycle arrest and apoptosis. spandidos-publications.comnih.gov In hepatocellular carcinoma, this compound was found to suppress the Wnt/β-catenin pathway by downregulating Glypican-3 (GPC3), a cell surface protein that can activate this pathway. sciengine.comnih.gov Furthermore, in lung cancer cells, this compound was shown to induce the phosphorylation of α-catenin, which in turn reduced the accumulation of β-catenin. spandidos-publications.com
Table 2: Modulation of Wnt/β-catenin Pathway Components by this compound
| Cell Line | Cancer Type | Key Proteins Modulated | Outcome |
| KG-1a spandidos-publications.comnih.gov | Leukemia | Decreased β-catenin, TCF4, cyclin D1, c-myc | Cell cycle arrest, Apoptosis |
| HepG2 sciengine.comnih.gov | Hepatocellular Carcinoma | Decreased Glypican-3, β-catenin | Inhibition of cell proliferation and angiogenesis |
| A549 spandidos-publications.com | Lung Cancer | Increased phosphorylated α-catenin, Decreased β-catenin | Inhibition of cell proliferation and invasion |
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. nih.gov this compound has been identified as a modulator of this pathway.
In some contexts, this compound has been shown to inhibit the NF-κB pathway. For example, in macrophages, it can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB-α, and blocking the nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibitory effect is partly achieved by blocking the dimerization of Toll-like receptor 4 (TLR4) and MD-2, which are upstream activators of the NF-κB pathway. mdpi.com
Conversely, in other studies, such as in human lung adenocarcinoma A549 cells, this compound was reported to activate the NF-κB signaling pathway, leading to increased expression of TNF-α and subsequent apoptosis. microbiologyjournal.org This suggests that the effect of this compound on the NF-κB pathway may be cell-type specific and dependent on the cellular context. In leukemia cells, the inhibition of the Wnt/β-catenin pathway by this compound was also linked to a reduction in the expression of NF-κBp65. spandidos-publications.com
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Research indicates that this compound can significantly modulate this pathway in various cancer cell types.
In oral cancer cells, this compound has been shown to inhibit the Src-Raf-ERK signaling pathway. nih.govcabidigitallibrary.orgiiarjournals.org Treatment with this compound leads to a decrease in the phosphorylation of key proteins in this cascade, including Src, B-Raf, and ERK1/2. iiarjournals.orgiiarjournals.org This inhibition is associated with the suppression of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.govcabidigitallibrary.orgiiarjournals.org
Furthermore, in non-small cell lung cancer (NSCLC) A549 cells, this compound has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), which acts upstream of the MAPK pathway. nih.govsemanticscholar.org It downregulates both the gene and protein expression of total and phosphorylated EGFR. nih.gov Interestingly, while it downregulates total MEK and ERK, it can have a variable effect on their phosphorylated forms depending on the concentration. nih.gov In some contexts, such as with the derivative pseudo-G-Rh2, activation of the Ras/Raf/ERK pathway has been observed, leading to apoptosis. spandidos-publications.com This suggests that the effect of this compound on the MAPK/ERK pathway can be context-dependent.
| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |
| p-Src | YD10B, Ca9-22 (Oral Cancer) | Suppression of phosphorylation | Inhibition of oral cancer cell proliferation, migration, and invasion |
| p-B-Raf | YD10B, Ca9-22 (Oral Cancer) | Suppression of phosphorylation | Inhibition of oral cancer cell proliferation, migration, and invasion |
| p-ERK1/2 | YD10B, Ca9-22 (Oral Cancer) | Suppression of phosphorylation | Inhibition of oral cancer cell proliferation, migration, and invasion |
| EGFR | A549 (NSCLC) | Downregulation of gene and protein expression | Inhibition of A549 cell growth |
| p-MEK | A549 (NSCLC) | Upregulation at 15 μM, downregulation at 22 and 35 μM | Regulation of MAPK pathway |
| p-ERK | A549 (NSCLC) | Upregulation at 15 μM, downregulation at 22 and 35 μM | Regulation of MAPK pathway |
Src Signaling Pathway
Src, a non-receptor tyrosine kinase, is a pivotal regulator of various cellular processes, and its aberrant activation is frequently implicated in cancer progression. This compound has been demonstrated to directly target and inhibit the Src signaling pathway.
In studies on oral cancer cells, this compound treatment resulted in a significant downregulation of phosphorylated Src (p-Src) protein levels. nih.goviiarjournals.orgiiarjournals.org This inhibition of Src activity is a key mechanism behind the compound's ability to suppress the proliferation, migration, and invasion of these cancer cells. nih.goviiarjournals.org The inhibition of Src is part of a broader effect on the Src/Raf/ERK signaling cascade. nih.govcabidigitallibrary.orgiiarjournals.org By targeting Src, this compound effectively disrupts a critical hub for signals that promote tumorigenesis. iiarjournals.org In melanoma cells, the suppression of Src/STAT3 signaling is linked to the induction of apoptosis and autophagy. koreascience.kr
| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |
| p-Src | YD10B, Ca9-22 (Oral Cancer) | Significant downregulation | Inhibition of oral cancer cell proliferation, migration, and invasion |
| Src | B16F10 (Melanoma) | Suppression of phosphorylation | Induction of apoptosis and autophagy |
EGFR Signaling Pathway Interactions
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, and its dysregulation is a hallmark of many cancers. This compound has been identified as a potential inhibitor of EGFR tyrosine kinase activity. nih.govsemanticscholar.orgnih.gov
In non-small-cell lung cancer (NSCLC) A549 cells, this compound has been shown to significantly inhibit the activity of the EGFR kinase. nih.govnih.gov This is achieved through the downregulation of both the gene and protein expression of EGFR, including its phosphorylated, active form. nih.govsemanticscholar.org The inhibition of EGFR by this compound subsequently leads to the suppression of the downstream EGFR-MAPK signaling pathway, contributing to the inhibition of A549 cell proliferation. nih.govsemanticscholar.orgworldscientific.com Molecular docking studies suggest that this compound binds to the active site of EGFR through hydrophobic and hydrogen-bonding interactions. nih.govnih.gov
| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |
| EGFR | A549 (NSCLC) | Downregulation of gene and protein expression | Inhibition of A549 cell proliferation |
| p-EGFR | A549 (NSCLC) | Downregulation of protein expression | Suppression of EGFR-MAPK pathway |
HSP90A-Cdc37 Chaperone System Modulation
Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncogenic kinases. The co-chaperone Cdc37 is crucial for recruiting these kinase clients to HSP90. This compound has been shown to disrupt this critical chaperone system.
In human liver cancer cells, this compound has been identified as a direct binder to the N-terminal and middle domains of HSP90A. nih.govnih.gov This binding inhibits the interaction between HSP90A and its co-chaperone, Cdc37. nih.govnih.govcjnmcpu.comresearchgate.net The disruption of the HSP90A-Cdc37 complex impairs the proper folding and maturation of client kinases, such as cyclin-dependent kinases (CDKs) CDK2, CDK4, and CDK6. nih.govnih.govresearchgate.net This leads to their degradation via the proteasome pathway, resulting in cell cycle arrest at the G0-G1 phase and inhibition of cell growth. nih.govnih.gov
| Target Protein/Complex | Cell Line | Observed Effect of this compound | Downstream Consequence |
| HSP90A | HepG2 (Liver Cancer) | Direct binding | Inhibition of interaction with Cdc37 |
| HSP90A-Cdc37 Interaction | HepG2 (Liver Cancer) | Inhibition | Impaired maturation and degradation of client kinases (CDK2, CDK4, CDK6) |
| CDK2, CDK4, CDK6 | HepG2 (Liver Cancer) | Downregulation | G0-G1 phase cell cycle arrest and inhibition of cell growth |
Axl Signaling Pathway Regulation
Axl is a receptor tyrosine kinase that, when overexpressed, is associated with poor prognosis and plays a role in tumor growth, invasion, and drug resistance. This compound has been found to directly target and inhibit the Axl signaling pathway.
In colorectal cancer (CRC) cells, this compound directly binds to Axl and inhibits its signaling pathway. koreascience.krnih.gov This inhibition leads to a significant suppression of CRC cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov The direct interaction between this compound and Axl was confirmed through in vitro pull-down assays. koreascience.krnih.gov Knockdown of Axl in CRC cells mimics the anti-cancer effects of this compound, while overexpression of Axl promotes cancer cell growth, migration, and invasion, further highlighting the importance of this pathway as a target for the compound. koreascience.krnih.gov
| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |
| Axl | Colorectal Cancer Cells | Direct binding and inhibition of signaling | Inhibition of proliferation, migration, and invasion; induction of apoptosis and G0/G1 cell cycle arrest |
STAT3 and c-Myc Pathway Influence
Signal Transducer and Activator of Transcription 3 (STAT3) and the proto-oncogene c-Myc are key transcription factors that regulate genes involved in cell proliferation, survival, and metabolism. This compound has been shown to modulate the activity of the STAT3 and c-Myc pathways.
In non-small-cell lung cancer (NSCLC) cells, this compound inhibits glycolysis by regulating the STAT3/c-Myc axis. nih.govnih.gov This leads to a decrease in the expression of key glycolytic enzymes like GLUT1, PKM2, and LDHA. nih.gov The compound also promotes apoptosis and suppresses the epithelial-mesenchymal transition (EMT) in these cells. nih.govnih.gov In melanoma cells, this compound exerts its anti-melanoma effects by suppressing Src/STAT3 signaling. koreascience.kr This leads to the downregulation of phosphorylated Src and STAT3, as well as Mcl-1, and an increase in cleaved-PARP and LC3B-II levels, indicating induction of apoptosis and autophagy. koreascience.kr Furthermore, in A549 and H460 lung cancer cells, this compound has been shown to decrease the STAT3/c-myc signaling pathway, leading to apoptosis. worldscientific.comworldscientific.com
| Target Protein/Pathway | Cell Line | Observed Effect of this compound | Downstream Consequence |
| STAT3/c-Myc axis | NSCLC cells (A549, H460) | Inhibition | Inhibition of glycolysis, promotion of apoptosis, suppression of EMT |
| Src/STAT3 signaling | B16F10 (Melanoma) | Suppression | Induction of apoptosis and autophagy |
| p-STAT3 | B16F10 (Melanoma) | Downregulation | Anti-melanoma effects |
TNF-α Signaling Axis
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that can have both pro-inflammatory and anti-tumor effects, including the induction of apoptosis. This compound has been found to modulate the TNF-α signaling axis to promote cancer cell death.
In human leukemia HL-60 cells, this compound treatment leads to a significant upregulation of TNF-α mRNA and protein levels. oup.com This increase in TNF-α is a key mediator of the compound's ability to induce apoptosis in these cells, a process that can be reversed by an anti-TNF-α antibody. oup.com Similarly, in MCF-7 breast cancer cells, this compound upregulates the mRNA and protein levels of TNF-α. nih.gov This effect is mediated through the upregulation of estrogen receptor β (ERβ), and the subsequent increase in TNF-α contributes to apoptosis and G1/S phase cell cycle arrest. nih.gov
| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |
| TNF-α | HL-60 (Leukemia) | Upregulation of mRNA and protein levels | Induction of apoptosis |
| TNF-α | MCF-7 (Breast Cancer) | Upregulation of mRNA and protein levels | Induction of apoptosis and G1/S phase cell cycle arrest |
| ERβ | MCF-7 (Breast Cancer) | Upregulation of mRNA and protein levels | Upregulation of TNF-α |
PPAR-γ Pathway Modulation
This compound has been shown to modulate the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathway, a key regulator of adipogenesis and lipid metabolism. In preclinical studies, this compound demonstrated an inhibitory effect on adipocyte differentiation. nih.govresearchgate.net This is achieved by down-regulating the PPAR-γ pathway. nih.govresearchgate.net
Research has shown that treatment with this compound leads to a dose-dependent inhibition of cell differentiation in 3T3-L1 preadipocytes. nih.govresearchgate.net This inhibitory action is associated with a significant reduction in the protein and/or mRNA expression of several key adipogenic markers, including PPAR-γ itself. nih.govresearchgate.net Other markers whose expression is attenuated include CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid synthase (FAS), fatty acid-binding protein 4 (FABP4), and perilipin. nih.gov Furthermore, this compound has been observed to inhibit differentiation in human primary preadipocytes at even lower concentrations. nih.govresearchgate.net In vivo studies using obese mouse models have corroborated these findings, showing that dietary administration of this compound can reduce the protein expression of PPAR-γ in the liver. nih.govresearchgate.net
| Cell Line/Model | Effect of this compound | Key Findings | References |
| 3T3-L1 Preadipocytes | Inhibited cell differentiation | Dose-dependently attenuated the expression of PPAR-γ, C/EBPα, FAS, FABP4, and perilipin. | nih.gov, researchgate.net |
| Human Primary Preadipocytes | Inhibited cell differentiation | Significant inhibition observed at low concentrations. | nih.gov, researchgate.net |
| Obese Mice | Reduced PPAR-γ expression | Dietary intake lowered PPAR-γ protein levels in the liver. | nih.gov, researchgate.net |
Modulation of Cellular Stress Responses
This compound has been found to actively modulate cellular stress responses, including the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress, which are critical in its anticancer activities.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
This compound can induce apoptosis in various cancer cells through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. jst.go.jpnih.gov In human lung cancer cells, for instance, this compound has been shown to inhibit proliferation by inducing apoptosis that is mediated by ROS. jst.go.jp This compound can stimulate the production of mitochondrial ROS (mtROS), leading to an excessive accumulation that triggers downstream apoptotic events. spandidos-publications.com These events include mitochondrial depolarization, the release of cytochrome c, and the activation of caspases. spandidos-publications.com
The mechanism of ROS generation by this compound involves the inhibition of the mitochondrial electron transport chain (ETC), specifically complexes I, III, and V. spandidos-publications.com This disruption of the ETC leads to electron leakage and the formation of superoxide (B77818) radicals, thereby increasing intracellular ROS levels. The pro-apoptotic effects of this compound can be significantly diminished by the use of ROS scavengers like N-acetylcysteine (NAC), highlighting the critical role of ROS in its anticancer activity. jst.go.jp
| Cell Line | Effect of this compound | Mechanism | References |
| H1299 Human Lung Cancer Cells | Inhibited proliferation and induced apoptosis | Stimulated ROS-mediated ER stress. | jst.go.jp, jst.go.jp |
| HeLa Cervical Cancer Cells | Induced apoptosis | Caused excessive accumulation of mitochondrial ROS (mtROS). | spandidos-publications.com |
| Human Acute Lymphoblastic Leukemia Cells | Inhibited growth and induced apoptosis | Induced mitochondria-dependent apoptosis via mitochondrial ROS generation. | nih.gov |
Endoplasmic Reticulum Stress Induction
This compound is a potent inducer of endoplasmic reticulum (ER) stress, a condition that can lead to apoptosis when the stress is prolonged or severe. jst.go.jpmdpi.com In lung cancer cells, the apoptotic effect of this compound is directly linked to the induction of ER stress. jst.go.jpjst.go.jp The compound upregulates the expression of key ER stress-related proteins in a dose-dependent manner. jst.go.jp These proteins include activating transcription factor 4 (ATF4), C/CATT-enhancer-binding protein homologous protein (CHOP), and caspase-4. jst.go.jpjst.go.jp
Similarly, in HeLa cervical cancer cells, this compound has been found to induce apoptosis by upregulating ER stress-related genes and their downstream apoptotic targets. mdpi.com Transcriptomic analysis has revealed that genes associated with the response to ER stress are significantly upregulated following treatment with this compound. mdpi.com The induction of ER stress by this compound represents a key pathway through which it exerts its anticancer effects. mdpi.comfrontiersin.org The use of a specific ER stress inhibitor, 4-phenylbutyrate (B1260699) (4-PBA), has been shown to impair the apoptosis induced by this compound, further confirming the importance of this mechanism. jst.go.jp
| Cell Line | Effect of this compound | Key Upregulated Markers | References |
| H1299 Human Lung Cancer Cells | Induced ER stress-dependent apoptosis | ATF4, CHOP, Caspase-4 | jst.go.jp, jst.go.jp |
| HeLa Cervical Cancer Cells | Promoted ER stress-related apoptosis | ATF4, DDIT3, JUN, FOS, BBC3, PMAIP1 | mdpi.com |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Induced autophagic cell death | Proteins related to the ER stress-autophagy axis | frontiersin.org |
Other Investigated Cellular Processes
Beyond its effects on specific signaling pathways and stress responses, this compound has been investigated for its broader impact on other cellular processes, including immunomodulation and the reversal of drug resistance in preclinical settings.
Immunomodulation in Preclinical Contexts
This compound has demonstrated notable immunomodulatory properties in various preclinical models. mdpi.comworldscientific.com It has been shown to enhance the production of interleukin-2 (B1167480) (IL-2), a cytokine crucial for the proliferation and activation of T cells. mdpi.com In a melanoma mouse model, this compound was found to enhance the antitumor immunological response, which was associated with an increase in the number of T cells. mdpi.commdpi.com
Furthermore, in a colon carcinoma tumor-bearing animal model, treatment with this compound, particularly in combination with ionizing radiation, led to significantly increased levels of the pro-inflammatory and anti-tumor cytokines IL-12, IL-18, and interferon-γ (IFN-γ). mdpi.com These findings suggest that this compound can modulate the tumor microenvironment to favor an anti-tumor immune response. mdpi.com
| Model | Effect of this compound | Key Immunomodulatory Changes | References |
| In vitro studies | Increased IL-2 production | Potentially enhances T cell activation. | mdpi.com |
| Melanoma Mouse Model | Enhanced antitumor immunological response | Increased number of T cells. | mdpi.com, mdpi.com |
| CT26/luc Colon Carcinoma Animal Model | Increased cytokine levels | Significantly increased IL-12, IL-18, and IFN-γ, especially when combined with radiation. | mdpi.com |
Reversal of Drug Resistance Mechanisms (Preclinical)
A significant area of preclinical research on this compound is its ability to reverse drug resistance in cancer cells. nih.govnih.govcjnmcpu.comspandidos-publications.com This compound has been shown to enhance the cytotoxicity of conventional chemotherapeutic agents in various drug-resistant cancer cell lines. nih.govnih.gov For instance, it can reverse resistance to 5-fluorouracil (B62378) (5-FU) in human colorectal carcinoma cells and to adriamycin in breast cancer cells. nih.govnih.gov
The mechanisms underlying this reversal of drug resistance are multifaceted. This compound has been found to negatively regulate the expression of drug-resistance genes such as multidrug resistance protein 1 (MRP1), multidrug resistance gene 1 (MDR1), lung resistance protein (LRP), and glutathione (B108866) S-transferase (GST). nih.gov Additionally, it can inhibit signaling pathways that are associated with drug resistance, such as the Axl signaling pathway. nih.gov By downregulating these resistance mechanisms, this compound can resensitize cancer cells to chemotherapy, suggesting its potential as an adjuvant in cancer treatment. nih.govresearchgate.net
| Cancer Cell Line | Chemotherapeutic Agent | Mechanism of Resistance Reversal | References |
| LoVo/5-FU and HCT-8/5-FU (Colorectal Carcinoma) | 5-Fluorouracil (5-FU) | Negatively regulated expression of MRP1, MDR1, LRP, and GST. | nih.gov |
| Adriamycin-resistant MCF-7 (Breast Cancer) | Adriamycin | Reversal of multidrug resistance. | nih.gov |
| LoVo/L-OHP (Colon Cancer) | Oxaliplatin (B1677828) (L-OHP) | Reduced expression of P-gp and Bcl-2; enhanced expression of Smad4, Bax, and caspase-3. | researchgate.net |
Energy Metabolism Modulation
This compound, a pharmacologically active saponin (B1150181) derived from ginseng, exerts significant influence over cellular energy metabolism, a critical factor in both normal cell function and pathological states like cancer. Research indicates that this compound can modulate multiple metabolic pathways, including glycolysis, mitochondrial oxidative phosphorylation (OXPHOS), and fatty acid metabolism. frontiersin.orgspandidos-publications.comnih.gov Its effects are often cell-type specific and can lead to outcomes such as the inhibition of cancer cell proliferation and the amelioration of fatigue. nih.govjkom.org The compound's ability to interfere with the metabolic plasticity of tumor cells, particularly their reliance on aerobic glycolysis (the Warburg effect), represents a key aspect of its anti-cancer activity. spandidos-publications.comnih.gov
This compound disrupts the delicate balance of energy production in cancer cells by targeting both mitochondrial respiration and glycolytic activity. spandidos-publications.comspandidos-publications.com In cervical cancer cells, for instance, it has been shown to decrease the production of adenosine (B11128) triphosphate (ATP) by inhibiting both of these primary energy-generating processes. spandidos-publications.com This dual-targeting capability underscores its potential as a modulator of cancer cell bioenergetics.
Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)
This compound directly impacts mitochondrial function. Studies on HeLa cervical cancer cells have demonstrated that the compound causes a rapid decrease in the mitochondrial membrane potential. spandidos-publications.com This is a direct consequence of its inhibitory effect on the mitochondrial electron transport chain (ETC). Specifically, this compound has been found to significantly inhibit the activity of ETC complexes I, III, and V. spandidos-publications.com The inhibition of OXPHOS appears to be a more potent effect than its impact on glycolysis in these cells. spandidos-publications.com This disruption of mitochondrial respiration leads to reduced ATP synthesis and an increase in mitochondrial reactive oxygen species (mtROS). frontiersin.orgspandidos-publications.com
Furthermore, this compound modulates key proteins that bridge metabolism and apoptosis at the mitochondrial level. It upregulates the voltage-dependent anion channel 1 (VDAC1) while downregulating hexokinase-2 (HK2). spandidos-publications.com This action promotes the dissociation of HK2 from VDAC1 on the outer mitochondrial membrane, which in turn facilitates the translocation of the pro-apoptotic protein Bax to the mitochondria, ultimately triggering cell death. spandidos-publications.com In non-cancerous contexts, such as in porcine oocytes, this compound can have a protective effect, enhancing the expression of genes associated with mitochondrial biogenesis, including SIRT1 and PGC-1α, thereby improving mitochondrial function. researchgate.net
Glycolysis and the Warburg Effect
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov this compound has been shown to counteract this metabolic adaptation in various cancer models. In non-small-cell lung cancer (NSCLC) cells, it inhibits aerobic glycolysis by downregulating the expression of key glycolytic enzymes, including glucose transporter 1 (GLUT1), pyruvate (B1213749) kinase M2 (PKM2), and lactate (B86563) dehydrogenase A (LDHA). nih.gov This leads to a measurable decrease in glucose uptake and lactate production by the cancer cells. nih.gov
The mechanism behind this glycolytic inhibition in NSCLC is linked to the STAT3/c-Myc signaling axis. This compound suppresses this pathway, which is known to be a critical regulator of the metabolic shift toward glycolysis in tumors. nih.gov Similarly, in HeLa cells, treatment with this compound resulted in a reduction of both basal and stimulated extracellular acidification rate (ECAR), a key indicator of glycolytic flux. spandidos-publications.comspandidos-publications.com
AMPK Signaling and Lipid Metabolism
The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is another significant target of this compound. capes.gov.br In 3T3-L1 adipocytes, this compound treatment leads to the activation of AMPK. capes.gov.br This activation is associated with anti-obesity effects and is linked to an increase in the expression of Carnitine Palmitoyltransferase 1 (CPT-1), a key enzyme in fatty acid oxidation. capes.gov.br Research suggests that reactive oxygen species (ROS) may act as an upstream signal for this Rh2-induced AMPK activation. capes.gov.brnih.gov
In addition to promoting fatty acid oxidation, this compound can also suppress lipid synthesis and storage. In cultured 3T3-L1 adipocytes, it dose-dependently reduces the expression of proteins involved in adipogenesis, such as fatty acid synthase (FAS), fatty acid binding protein 4 (FABP4), and the fat-packaging protein perilipin. researchgate.net These findings highlight a role for this compound in modulating lipid metabolism, primarily through the activation of the AMPK signaling pathway. nih.govcapes.gov.br
Research Findings on this compound and Energy Metabolism
Table 1: Effects of this compound on Glycolysis and Oxidative Phosphorylation This table summarizes the observed effects of this compound on the primary cellular energy production pathways in various cell models.
| Metabolic Pathway | Cell Model | Observed Effect | Key Findings | Citations |
| Oxidative Phosphorylation (OXPHOS) | HeLa (Cervical Cancer) | Inhibition | Decreased mitochondrial membrane potential; Inhibition of ETC Complexes I, III, and V; Reduced cellular ATP. | spandidos-publications.comspandidos-publications.com |
| Porcine Oocytes | Enhancement | Increased expression of mitochondrial biogenesis genes (SIRT1, PGC-1α); Rescued mitochondrial membrane potential. | researchgate.net | |
| Glycolysis (Warburg Effect) | Non-Small-Cell Lung Cancer (NSCLC) | Inhibition | Decreased glucose uptake and lactate production; Downregulation of GLUT1, PKM2, and LDHA. | nih.gov |
| HeLa (Cervical Cancer) | Inhibition | Reduced basal and stimulated extracellular acidification rate (ECAR). | spandidos-publications.comspandidos-publications.com | |
| Overall Energy Metabolism | Mouse Model (Chronic Fatigue) | Modulation | Attenuated increases in lactate, lactate dehydrogenase, and blood urea (B33335) nitrogen; Normalized glucose levels. | jkom.orgkoreascience.kr |
Table 2: Key Molecular Targets of this compound in Energy Metabolism This table details the specific molecular targets that are modulated by this compound to exert its effects on cellular energy metabolism.
| Molecular Target | Pathway/Process | Cell Model | Effect of this compound | Citations |
| AMPK | Energy Homeostasis / Lipid Metabolism | 3T3-L1 Adipocytes | Activation | capes.gov.br |
| ETC Complexes I, III, V | Oxidative Phosphorylation | HeLa Cells | Inhibition of activity | spandidos-publications.com |
| VDAC1 | Mitochondrial Apoptosis / Metabolism | HeLa Cells | Upregulation | spandidos-publications.com |
| HK2 | Glycolysis / Mitochondrial Apoptosis | HeLa Cells | Downregulation / Dissociation from VDAC1 | spandidos-publications.com |
| GLUT1, PKM2, LDHA | Glycolysis | NSCLC Cells | Downregulation | nih.gov |
| STAT3/c-Myc Axis | Regulation of Glycolysis | NSCLC Cells | Inhibition | nih.gov |
| CPT-1 | Fatty Acid Oxidation | 3T3-L1 Adipocytes | Induction | capes.gov.br |
| FAS, FABP4, Perilipin | Adipogenesis / Lipid Storage | 3T3-L1 Adipocytes | Downregulation | researchgate.net |
| SIRT1, PGC-1α | Mitochondrial Biogenesis | Porcine Oocytes | Upregulation | researchgate.net |
Structure Activity Relationship Sar of S Ginsenoside Rh2 and Its Derivatives
Impact of Stereoisomerism (20(S) vs. 20(R) Configuration) on Biological Activity
Ginsenoside Rh2 exists as two stereoisomers, 20(S)-Ginsenoside Rh2 and 20(R)-Ginsenoside Rh2, which differ in the spatial arrangement of the hydroxyl group at the C20 position. spandidos-publications.com This seemingly minor structural difference can lead to significant variations in their biological activities, particularly their anticancer effects. nih.gov
Numerous studies have demonstrated that the 20(S) configuration generally exhibits more potent anticancer activity compared to its 20(R) counterpart across various cancer cell lines. spandidos-publications.comnih.gov For instance, one study found that 20this compound was more effective at inhibiting the proliferation of human lung adenocarcinoma A549 cells than 20(R)-Ginsenoside Rh2. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) values for 20(S)-G-Rh2 and 20(R)-G-Rh2 in A549 cells were reported to be 45.7 µM and 53.6 µM, respectively. spandidos-publications.com Another study on prostate cancer cells (LNCaP, PC3, and DU145) revealed that 25 µM of 20this compound significantly inhibited cell proliferation, whereas the same concentration of the 20(R) isomer had no effect. spandidos-publications.com
The stereochemistry at C20 is also a crucial determinant for the induction of apoptosis and autophagy in cancer cells. Research on HepG2 liver cancer cells showed that the 20(S)-epimers of both ginsenoside Rg3 and Rh2 were potent inducers of autophagy and apoptosis, while the 20(R)-epimers had minimal to no activity. jst.go.jp The difference in activity may be attributed to how the isomers interact with cellular membranes and specific protein targets. jst.go.jp The closer proximity of the C20 hydroxyl group to the C12 hydroxyl group in the 20(S) form might facilitate stronger interactions with biological targets. jst.go.jp
However, it is important to note that the superiority of the 20(S) isomer is not universal across all biological activities. For example, one study suggested that 20(R)-Ginsenoside Rh2 had a more significant inhibitory effect on non-small cell lung cancer (NSCLC) cell lines 95D and NCI-H460 compared to the 20(S) form. phcog.com Additionally, 20(R)-Ginsenoside Rh2 has been identified as a selective inhibitor of osteoclastogenesis without exhibiting cytotoxicity, a property not observed with the 20(S) isomer. chemfaces.com In studies on cardioprotection against hypoxia/reoxygenation injury, (20S)-Ginsenoside Rh2 was only slightly more effective than (20R)-Ginsenoside Rh2. nih.gov
These findings underscore the importance of the C20 stereochemistry in defining the pharmacological profile of Ginsenoside Rh2. The differential activities of the (S) and (R) isomers likely stem from their distinct abilities to bind to and modulate the function of specific cellular targets.
Table 1: Comparative Biological Activities of 20this compound and 20(R)-Ginsenoside Rh2
| Biological Activity | Cell Line/Model | Relative Potency | Reference |
|---|---|---|---|
| Anticancer (Proliferation Inhibition) | A549 (Lung Cancer) | 20(S) > 20(R) | spandidos-publications.com |
| Anticancer (Proliferation Inhibition) | LNCaP, PC3, DU145 (Prostate Cancer) | 20(S) showed significant inhibition, 20(R) showed no effect at the tested concentration. | spandidos-publications.com |
| Autophagy and Apoptosis Induction | HepG2 (Liver Cancer) | 20(S) > 20(R) | jst.go.jp |
| Anticancer (Proliferation Inhibition) | 95D, NCI-H460 (Non-Small Cell Lung Cancer) | 20(R) > 20(S) | phcog.com |
| Osteoclastogenesis Inhibition | In vitro model | 20(R) is a selective inhibitor, 20(S) is not. | chemfaces.com |
| Cardioprotection (Hypoxia/Reoxygenation) | H9c2 Cardiomyocytes | 20(S) is slightly more protective than 20(R). | nih.gov |
Influence of Glycosylation Patterns and Sugar Moieties
The number, type, and position of sugar moieties attached to the ginsenoside aglycone play a pivotal role in determining its biological activity. spandidos-publications.comspandidos-publications.com Generally, a decrease in the number of sugar residues is associated with an increase in anticancer activity. spandidos-publications.com
This compound, which has a single glucose molecule attached at the C3 position of the protopanaxadiol (B1677965) (PPD) aglycone, is considered one of the most active ginsenosides (B1230088). spandidos-publications.comnih.gov Ginsenosides with more sugar moieties, such as Rb1 (four sugars), often show little to no significant anti-proliferative effects. spandidos-publications.com The cytotoxic potency often follows the order of the aglycone (PPD) being the most potent, followed by ginsenosides with one sugar (like Rh2), and then those with multiple sugars. spandidos-publications.com This suggests that the sugar moiety can influence the molecule's polarity and its ability to cross cell membranes. spandidos-publications.com
The position of the sugar linkage is also critical. For instance, Ginsenoside Rh2, a protopanaxadiol (PPD) type with a glucose at C3, generally shows stronger anticancer effects than Ginsenoside Rh1, a protopanaxatriol (B1242838) (PPT) type with a glucose at C6. frontiersin.org This highlights that a sugar substitute at C-6 may reduce anticancer activity compared to linkages at C-3 or C-20. miloa.eu
Furthermore, the type of sugar can influence activity. While most naturally occurring ginsenosides contain D-glucose, modifications with other sugars can alter their pharmacological profiles. The process of glycosylation, often mediated by enzymes called glycosyltransferases, can be used to generate novel ginsenoside derivatives with potentially enhanced properties. nih.gov For example, the enzymatic addition of a second glucose molecule to the C-12 position of this compound created a novel compound, 12-O-glucosylginsenoside Rh2, which showed potent viability inhibition of various cancer cell lines. mdpi.com
In the context of inhibiting advanced glycation end-product (AGE) formation, a process implicated in diabetic complications, the presence and linkage of sugar moieties are also important. nih.gov this compound was found to be a potent inhibitor of AGE formation, more so than many other ginsenosides with different glycosylation patterns. nih.gov
Role of Aglycone Structure in Activity Profiles
The aglycone, or the non-sugar part of the ginsenoside, forms the fundamental backbone that determines the general class of activity. This compound belongs to the protopanaxadiol (PPD) group of ginsenosides. nih.gov These are structurally distinct from the protopanaxatriol (PPT) group. nih.gov The primary difference is the presence of a hydroxyl group at the C6 position in PPT aglycones, which is absent in PPD aglycones. frontiersin.org
Generally, PPD-type ginsenosides are considered more active than PPT-types in terms of anticancer effects. spandidos-publications.com The aglycone itself, 20(S)-protopanaxadiol, often exhibits the highest cytotoxic activity towards cancer cells, even more so than this compound. spandidos-publications.comcdnsciencepub.com This suggests that the aglycone structure is the primary pharmacophore, and the attached sugars modulate this intrinsic activity, often by affecting properties like solubility and membrane permeability.
The cytotoxic potency is often observed in the descending order of protopanaxadiol, 20(S)-G-Rh2, and then 20(R)-G-Rh2. spandidos-publications.com This indicates that less polar chemical structures tend to possess higher cytotoxic activity. spandidos-publications.com The aglycone can also influence membrane dynamics. Protopanaxadiol has been shown to decrease the packing of cell membranes, an activity that is not dependent on the sugar moieties. frontiersin.org
Rational Design and Synthesis of Modified this compound Derivatives
Due to the potent biological activities of this compound, coupled with limitations such as poor water solubility and low bioavailability, significant research has focused on its rational design and the synthesis of modified derivatives. spandidos-publications.comacs.org The goals of these modifications are typically to enhance specific biological activities and to improve its pharmacokinetic profile for better preclinical performance. spandidos-publications.comacs.org
Enhancement of Specific Biological Activities
Chemical modifications of the this compound structure have been explored to amplify its therapeutic effects, particularly its anticancer properties. These modifications often involve esterification, acetylation, or the attachment of other functional groups to the ginsenoside scaffold. acs.org
One approach involves attaching fatty acids of varying lengths to the Rh2 molecule. For example, researchers synthesized derivatives by attaching 6-maleimidocaproic acid and 11-maleimidoundecanoic acid to Rh2. acs.org The resulting derivative modified with the shorter 6-maleimidocaproic acid (C–Rh2) showed higher cytostatic activity against various tumor cells compared to the parent Rh2, whereas the derivative with the longer chain did not. acs.org This suggests that the length of the spacer arm is a critical factor in the activity of these derivatives. acs.org
Another strategy is to alter the glycosylation pattern using enzymatic methods. The use of specific glycosyltransferases can add sugar moieties at novel positions. For instance, a UDP-glycosyltransferase was used to create 12-O-glucosylginsenoside Rh2, which demonstrated potent anticancer activity. mdpi.com This bio-glycosylation approach allows for the creation of novel structures with potentially enhanced or different biological activities. nih.gov
Furthermore, combining this compound with other materials, such as graphene, has been investigated. Lysine- and Arginine-treated graphene loaded with Rh2 showed enhanced cytotoxicity against ovarian and breast cancer cell lines compared to Rh2 alone, suggesting a synergistic effect and a novel delivery mechanism. nih.gov
Modification for Improved Preclinical Pharmacokinetic Profiles
A major hurdle for the clinical application of this compound is its poor oral bioavailability. nih.govresearchgate.net This is attributed to several factors including low aqueous solubility, low membrane permeability, and being a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transports it out of cells. nih.gov
To overcome these limitations, researchers have designed and synthesized derivatives with improved pharmacokinetic properties. One successful strategy has been the creation of ester derivatives. A newly synthesized derivative, 20(S)-Rh2E2, was developed by modifying the chemical structure of 20(S)-Rh2. nih.gov This modification led to improved solubility and higher anticancer potency. nih.gov
Another approach focuses on overcoming the P-gp efflux. Studies have shown that co-administration of this compound with P-gp inhibitors can dramatically increase its absorption and bioavailability. nih.gov This has spurred the design of Rh2 derivatives that are either not recognized by P-gp or that can inhibit P-gp themselves.
Structural modifications like sulfation have also been explored to improve water solubility. A sulfated derivative, 20this compound-B1, was designed for this purpose and showed significant anti-inflammatory activity. sci-hub.se Micronization, which reduces the particle size of the drug, has also been shown to nearly double the absorption rate of Rh2 in dogs, indicating that improving its dissolution rate can enhance its bioavailability. nih.gov
Table 2: Summary of this compound Derivatives and Their Improved Properties
| Derivative | Modification Strategy | Improved Property | Reference |
|---|---|---|---|
| C–Rh2 | Attachment of 6-maleimidocaproic acid | Enhanced cytostatic activity | acs.org |
| 12-O-glucosylginsenoside Rh2 | Enzymatic glycosylation at C-12 | Potent anticancer activity | mdpi.com |
| Gr-Lys-Rh2 / Gr-Arg-Rh2 | Conjugation to functionalized graphene | Enhanced cytotoxicity against cancer cells | nih.gov |
| 20(S)-Rh2E2 | Esterification | Improved solubility and anticancer potency | nih.gov |
| 20this compound-B1 | Sulfation | Improved water solubility and anti-inflammatory activity | sci-hub.se |
Preclinical Pharmacological Activities of S Ginsenoside Rh2 in Disease Models
In Vitro Studies Across Diverse Cell Lines
The anti-cancer potential of (S)-Ginsenoside Rh2 has been extensively evaluated using a variety of human cancer cell lines. These studies have consistently demonstrated its ability to inhibit cell growth, induce programmed cell death, and impede the processes of cell migration and invasion.
Cell-Based Assays for Anti-Proliferative Effects
This compound has demonstrated significant anti-proliferative activity against a wide spectrum of cancer cell lines in a dose- and time-dependent manner. researchgate.netportlandpress.com The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in numerous studies, highlighting its efficacy.
For instance, in human hepatocellular carcinoma, this compound inhibited the viability of HepG2, HuH-7, and SK-HEP-1 cells. sci-hub.se Notably, the IC50 values for HepG2 cells have shown variability across different studies. sci-hub.se In colorectal cancer, this compound was more potent in reducing the viability of HCT116 cells compared to its 20(R) stereoisomer. sci-hub.se The compound also effectively suppressed the proliferation of various other cancer cell lines, including those of the lung, breast, prostate, pancreas, and leukemia. sci-hub.sespandidos-publications.com
Interactive Table: Anti-proliferative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| HepG2, HuH-7, SK-HEP-1 | Hepatocellular Carcinoma | Dose- and time-dependent suppression of cell viability. | sci-hub.se |
| HCT116 | Colorectal Cancer | Significant decrease in cell viability with an IC50 of 19.6 µM. | sci-hub.se |
| 95D, NCI-H460 | Non-Small Cell Lung Cancer | Inhibition of proliferation and colony formation. | phcog.com |
| SW480, CoLo205 | Colorectal Cancer | Dose-dependent suppression of viability and proliferation. | portlandpress.com |
| KG-1a | Leukemia | More efficient inhibition of proliferation compared to other ginsenoside monomers. | spandidos-publications.com |
| Bxpc-3 | Pancreatic Cancer | Inhibition of proliferation. | researchgate.net |
| YD10B, Ca9-22 | Oral Cancer | Significant inhibition of cell proliferation. | iiarjournals.org |
Apoptosis and Cell Cycle Modulation in Specific Cell Lines
A primary mechanism through which this compound exerts its anti-cancer effects is by inducing apoptosis (programmed cell death) and modulating the cell cycle. nih.gov
In many cancer cell lines, treatment with this compound leads to cell cycle arrest, predominantly at the G0/G1 or G1 phase. sci-hub.seoup.com This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. This effect has been observed in cell lines such as drug-resistant human colorectal carcinoma (LoVo/5-FU and HCT-8/5-FU), HepG2, various leukemia cells (HL-60, KG-1a, K562, U937), breast cancer cells (MCF-7, MDA-MB-231), and lung cancer cells (A549). sci-hub.seoup.comoup.com The arrest is often accompanied by the downregulation of key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins. oup.com
Furthermore, this compound is a potent inducer of apoptosis. nih.gov This process is often mediated through the activation of caspases, a family of proteases crucial for executing apoptosis. nih.gov Studies have shown that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. sci-hub.se For example, in oral cancer cells, it increased the expression of cleaved caspase-3 and cleaved PARP. iiarjournals.org In neuroblastoma cells, apoptosis induction involved the activation of caspase-1 and -3 and an increase in the pro-apoptotic protein Bax. spandidos-publications.comoup.com In HepG2 cells, the compound significantly increased apoptosis, which was associated with elevated protein levels of caspase-3 and caspase-6. nih.gov
Anti-Migratory and Anti-Invasive Effects
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has been shown to inhibit these processes in various cancer cell models. spandidos-publications.comcas.cz
In oral cancer cells (YD10B and Ca9-22), the compound significantly inhibited both migration and invasion. iiarjournals.org This was associated with the regulation of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis, including an increase in E-cadherin and a decrease in N-cadherin and vimentin (B1176767). iiarjournals.org Similar effects on EMT markers were observed in endometrial cancer cells. spandidos-publications.com In pancreatic cancer Bxpc-3 cells, this compound inhibited migration and invasion, which was correlated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, enzymes that degrade the extracellular matrix. spandidos-publications.comresearchgate.net
In Vivo Animal Model Studies (Excluding Human Clinical)
The promising in vitro results have been corroborated by in vivo studies using animal models, which have demonstrated the anti-tumor efficacy and other therapeutic potentials of this compound.
Xenograft Models for Tumor Growth Suppression
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the anti-tumor activity of new compounds. This compound has consistently shown the ability to suppress tumor growth in these models. spandidos-publications.com
In colorectal cancer xenograft models, the compound significantly inhibited tumor growth. spandidos-publications.comkoreascience.kr Studies have shown that this compound can suppress the growth of tumors derived from HCT116 and other colorectal cancer cells, with no obvious toxicity to the mice. spandidos-publications.comkoreascience.kr In a lung cancer xenograft model using H1299 cells, this compound also significantly inhibited tumor growth. spandidos-publications.com Furthermore, it has demonstrated tumor growth suppression in xenograft models of leukemia (K562 cells) and liver cancer (HepG2 cells). spandidos-publications.comcjnmcpu.com A derivative of ginsenoside Rh2, Rh2E2, also effectively suppressed tumor growth and metastasis in a lung cancer xenograft model. oncotarget.com
Interactive Table: Tumor Growth Suppression by this compound in Xenograft Models
| Cancer Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Colorectal Cancer | HCT116 | Significantly suppressed xenograft tumor growth. | spandidos-publications.com |
| Colorectal Cancer | DLD-1/HCT116 | Suppressed xenograft tumor growth by inhibiting the Axl signaling pathway. | koreascience.krnih.gov |
| Lung Cancer | H1299 | Significantly inhibited lung cancer cell growth. | spandidos-publications.com |
| Leukemia | K562 | Significantly inhibited tumor growth. | spandidos-publications.com |
| Liver Cancer | HepG2 | Suppressed xenograft tumor growth. | spandidos-publications.com |
Other Disease-Specific Animal Models (e.g., Obesity, Cognitive Deficit)
Beyond its anti-cancer properties, this compound has been investigated in other disease models. In a mouse model of sleep deprivation-induced cognitive deficit, oral administration of this compound was found to reverse the cognitive impairment. mdpi.com It has also been reported to improve learning and memory in animal models of Alzheimer's disease. lktlabs.com Additionally, some ginsenosides (B1230088), including Rh2, have shown potential in models of obesity by affecting fat accumulation and related signaling pathways. mdpi.com For instance, ginsenoside Rb2, a related compound, was found to ameliorate fat accumulation and reduce body weight in mice on a high-fat diet. mdpi.com
Synergistic Effects with Other Agents in Preclinical Settings
Preclinical research has extensively investigated the potential of this compound to enhance the therapeutic efficacy of conventional anticancer agents and other compounds. These studies suggest that combining this compound can lead to synergistic effects, overcome drug resistance, and potentially allow for reduced dosages of cytotoxic drugs, thereby minimizing side effects. The synergistic activity has been observed across a variety of cancer models when combined with chemotherapeutic drugs, other natural compounds, radiotherapy, and immunotherapy.
This compound demonstrates a notable ability to act synergistically with a range of chemotherapeutic agents. In prostate cancer models, for instance, its combination with paclitaxel (B517696) and mitoxantrone (B413) in LNCaP cells resulted in a synergistic reduction of cell viability. auajournals.orgnih.gov Specifically, the combination of this compound and paclitaxel led to a significant decrease in tumor growth in LNCaP xenografts. auajournals.orgnih.gov The compound has also been shown to hypersensitize multidrug-resistant breast cancer cells to paclitaxel. cdnsciencepub.com
In the context of doxorubicin (B1662922) treatment, this compound has shown significant synergistic effects. In murine models of Ehrlich's adenocarcinoma, the co-administration of this compound and doxorubicin was markedly more effective at inhibiting tumor growth than doxorubicin alone. mdpi.com This combination also enhanced anticancer activity in a breast cancer-bearing mouse model while simultaneously mitigating doxorubicin-induced cardiotoxicity. nih.govnih.gov The mechanism for this synergy involves the inhibition of the NF-κB signaling pathway. worldscientific.com
The efficacy of cisplatin, another widely used chemotherapy drug, is also enhanced by this compound. In lung adenocarcinoma A549 cells, this compound potentiated cisplatin-induced apoptosis by repressing superoxide (B77818) generation and downregulating Programmed Death-Ligand 1 (PD-L1) expression. nih.gov Studies have also reported that the combination can prolong the survival time of nude mice in cancer models. spandidos-publications.comspandidos-publications.com
Furthermore, this compound has been effective in reversing resistance to drugs like 5-fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828) in colorectal cancer cells. It boosts the chemosensitivity to 5-FU by downregulating drug resistance genes such as MDR1 and MRP1. worldscientific.com Similarly, it can reverse oxaliplatin resistance by decreasing the expression of P-glycoprotein. spandidos-publications.comfrontiersin.org
The synergistic potential of this compound extends to combinations with other natural compounds and targeted therapies. When combined with sodium selenite (B80905) in human colorectal carcinoma cells, it synergistically increased the Bax/Bcl-2 ratio and caspase-3 expression. nih.govfrontiersin.org A combination with betulinic acid synergistically induced apoptosis in cervical, lung, and liver cancer cells through a caspase-8-dependent mechanism. nih.gov In melanoma cells, it synergized with the Pim-1 kinase inhibitor SMI-4a to increase autophagic cell death. spandidos-publications.comnih.gov Moreover, it sensitizes hepatocellular carcinoma cells to TRAIL-induced apoptosis by upregulating the death receptor DR5. researchgate.net
Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents
| Combined Agent | Disease Model | Summary of Synergistic Effects & Mechanisms | Citations |
|---|---|---|---|
| Paclitaxel | LNCaP prostate cancer cells and xenografts | Synergistically lowers effective dose (ED50, ED75); significant decrease in tumor growth and serum PSA. | auajournals.orgnih.govtandfonline.com |
| Multidrug-resistant breast cancer cells | Hypersensitizes cells to paclitaxel. | cdnsciencepub.com | |
| Doxorubicin | Murine Ehrlich's adenocarcinoma | Enhanced tumor growth inhibition; inhibition of NF-κB signaling pathway. | mdpi.comworldscientific.com |
| Breast cancer-bearing mice | Enhanced anticancer activity and mitigation of cardiotoxicity. | nih.govnih.gov | |
| Cisplatin | A549 & H1299 lung adenocarcinoma cells | Enhanced apoptosis; repression of superoxide generation and PD-L1 expression. | nih.gov |
| Ovarian cancer nude mice models | Enhanced anticancer effects and prolonged survival time. | spandidos-publications.comspandidos-publications.com | |
| 5-Fluorouracil (5-FU) | HCT-8/5-FU & LoVo/5-FU colorectal cancer cells | Increased chemosensitivity; inhibited cell expansion and migration; lowered expression of drug resistance genes (MRP1, MDR1). | worldscientific.com |
| HepG2 liver cancer cells | Reversal of 5-FU resistance by lowering P-glycoprotein (P-gp) related gene expression. | worldscientific.com | |
| Oxaliplatin | LoVo/L-OHP colon cancer cells | Reversal of drug resistance by decreasing P-glycoprotein expression and promoting apoptosis. | spandidos-publications.comfrontiersin.orgresearchgate.net |
| Gemcitabine (B846) | Gemcitabine-resistant pancreatic cancer cells (Miapaca-2-GR, Capan-2-GR) and mouse models | Overcomes gemcitabine resistance by inhibiting LAMC2 expression, which modulates ABC transporters. | nih.gov |
Table 2: Synergistic Effects of this compound with Other Agents and Therapies
| Combined Agent/Therapy | Disease Model | Summary of Synergistic Effects & Mechanisms | Citations |
|---|---|---|---|
| Sodium Selenite | HCT-116 human colorectal carcinoma cells | Increased Bax/Bcl-2 ratio and caspase-3 expression; induced ROS production and autophagy. | nih.govfrontiersin.org |
| Betulinic Acid | HeLa, A549, HepG2 cancer cells | Synergistically induced apoptosis via caspase-8 processing and a Bax-dependent mechanism. | nih.gov |
| SMI-4a | Melanoma cells | Enhanced anti-melanoma activity through increased autophagic cell death. | spandidos-publications.comnih.gov |
| TRAIL | Human hepatocellular carcinoma cells and xenografts | Sensitized resistant cells to TRAIL-induced apoptosis by upregulating death receptor 5 (DR5). | researchgate.net |
| Protopanaxatiol (PPT) | MDA-MB-231 human breast cancer cells | Synergistic inhibition of cell proliferation, invasion, and migration. | tandfonline.com |
| Ionizing Radiation | CT26/luc colon carcinoma cells and tumor-bearing mice | Arrested cells at G2/M phase; suppressed radiation-induced NF-κB activity; increased tumor growth delay and overall survival. | researchgate.netmdpi.com |
| Anti-PD-L1 Antibody | MC38 colorectal cancer mouse model | Enhanced anti-tumor effect by increasing CXCL10 expression and promoting CD8+ T cell infiltration. | frontiersin.org |
| Interferon-gamma (IFNγ) | HT29, LoVo, T84 colorectal cancer cells | Increased cytotoxicity by robustly activating interferon signaling pathways. | researchgate.net |
| Cocktail (Betulinic acid, Parthenolide, Honokiol) | A549 lung cancer cells and in vivo model | Exhibited synergistic action in inhibiting tumor growth, which was enhanced when delivered via liposomes. | tandfonline.com |
Advanced Research Methodologies and Analytical Approaches for S Ginsenoside Rh2 Studies
Omics Technologies in Mechanism Elucidation (e.g., Microarray, Proteomics)
Omics technologies, which allow for the high-throughput analysis of biological molecules, have been instrumental in elucidating the complex mechanisms underlying the effects of (S)-Ginsenoside Rh2. nih.govresearchgate.net
Microarray Analysis:
Microarray technology has been employed to investigate global changes in gene expression in cancer cells following treatment with this compound. In human leukemia HL-60 cells, a microarray analysis identified 76 significantly altered genes, with tumor necrosis factor-α (TNF-α) being the most prominently upregulated. oup.com This finding suggests that the anticancer effects of this compound in this cell line are mediated, at least in part, through the TNF-α signaling pathway. oup.com Another study on HepG2 liver cancer cells used microarray analysis to examine changes in long non-coding RNA (lncRNA) and messenger RNA (mRNA) expression. tandfonline.com The results showed that this compound treatment led to the upregulation of 618 lncRNAs and the downregulation of 161 lncRNAs, indicating a broad impact on the cellular transcriptome. tandfonline.com Furthermore, transcriptome analysis of HepG2 cells revealed 2,116 differentially expressed genes upon this compound treatment, with 971 genes being upregulated and 1,145 downregulated. researchgate.net These changes were linked to pathways such as the p53 signaling pathway and DNA replication, providing insights into the molecular basis of its pro-apoptotic activity. researchgate.net Similarly, miRNA microarray analysis in A549 lung cancer cells identified 24 downregulated and 44 upregulated miRNAs after treatment, which are involved in processes like apoptosis and proliferation. sci-hub.se
Proteomics:
Proteomic approaches have been crucial in identifying the protein targets and signaling pathways modulated by this compound. An integrated quantitative proteomics approach using affinity mass spectrometry (MS) was utilized to screen for direct protein targets. nih.gov This study identified 224 differentially expressed or modified proteins in non-small cell lung cancer cells. nih.govacs.org Through this screening, the Ras protein was identified as a potential direct target for ginsenosides (B1230088), and subsequent affinity MS screening confirmed that this compound has an affinity for the Ras protein. nih.govacs.org This suggests that the anticancer effects of this compound may be mediated through direct interaction with and modulation of key signaling proteins like Ras. acs.org
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations have provided atomic-level insights into the interactions between this compound and its potential protein targets.
Molecular Docking:
Molecular docking studies have been used to predict and analyze the binding of this compound to various proteins. For instance, docking simulations showed that this compound can bind with high affinity to several targets, including ATF4, DDIT3, JUN, FOS, BBC3, and PMAIP1, primarily through hydrogen bonds and other weak interactions. mdpi.comnih.gov Another study identified Heat Shock Protein 90 Alpha (HSP90A) as a potential target. mdpi.com Molecular docking confirmed that this compound binds to HSP90A, which is crucial for the folding and maturation of several kinases involved in cell cycle progression. mdpi.com In the context of non-small-cell lung cancer, this compound was investigated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govsemanticscholar.org Docking results indicated that both hydrophobic and hydrogen-bonding interactions contribute to the stable binding of this compound within the active site of EGFR. nih.govsemanticscholar.orgresearchgate.net Similarly, docking studies revealed that this compound stably binds to Src protein, an upstream kinase of STAT3, suggesting a mechanism for its anti-melanoma effects. nih.gov
Molecular Dynamics (MD) Simulations:
MD simulations are used to study the stability and dynamics of the complex formed between this compound and its target protein over time. A 20-nanosecond MD simulation was performed to assess the stability of the this compound-EGFR complex, which suggested that the side chain sugar moiety of the compound is flexible within the active site. nih.govsemanticscholar.org In another study, MD simulations were employed to understand the formation mechanism of a ternary solid dispersion of this compound, revealing hydrogen bonding interactions between the compound and excipient molecules. nih.govresearchgate.net Furthermore, MD simulations of this compound with the Src protein confirmed a stable binding, supporting the findings from molecular docking. nih.gov
| Target Protein/System | Methodology | Key Findings | Reference |
|---|---|---|---|
| EGFR Tyrosine Kinase | Molecular Docking, Molecular Dynamics | This compound binds to the EGFR active site via hydrophobic and hydrogen bond interactions. The sugar moiety is flexible. | nih.govsemanticscholar.org |
| HSP90A | Molecular Docking | This compound directly binds to HSP90A, suggesting interference with its chaperone function. | mdpi.com |
| Src Protein | Molecular Docking, Molecular Dynamics | Revealed stable binding of this compound to Src, an upstream kinase of STAT3. | nih.gov |
| ER Stress-Related Proteins (ATF4, DDIT3, etc.) | Molecular Docking | High-affinity binding to several proteins involved in the endoplasmic reticulum stress response. | mdpi.comnih.gov |
| Ternary Solid Dispersion | Molecular Dynamics | Elucidated hydrogen bonding interactions between this compound and excipients in a drug formulation. | nih.govresearchgate.net |
Phage Display for Target Identification
Phage display is a powerful high-throughput screening technique used to identify direct binding partners of a molecule of interest from a large library of proteins. This methodology has been successfully applied to discover novel cellular targets for this compound.
In one study, this compound was immobilized and used as bait to screen a human liver tumor cDNA phage library. nih.gov This screening identified 46 potential target genes, with Annexin A2 being a prominent candidate. The direct interaction between this compound and Annexin A2 was subsequently confirmed, and it was shown that this binding interfered with the interaction between Annexin A2 and the NF-κB p50 subunit. nih.govresearchgate.net Another phage display screening, combined with mass spectrometry, identified Heat Shock Protein 90 Alpha (HSP90A) as a key target of this compound in human liver cancer cells. mdpi.com A separate phage display experiment identified Human Serum Albumin (HSA) as a major binding protein for this compound, suggesting a potential role for HSA in the transport and bioavailability of the compound. researchgate.netnih.gov These findings demonstrate the utility of phage display in uncovering previously unknown molecular interactions and providing new avenues for mechanistic research. mdpi.comresearchgate.netnih.gov
Advanced Cell-Based Assays (e.g., Flow Cytometry, ChIP-PCR, Co-IP)
A variety of advanced cell-based assays have been employed to dissect the cellular and molecular events induced by this compound.
Flow Cytometry:
Flow cytometry is a versatile technique used to analyze multiple characteristics of individual cells. It has been widely used in this compound research to assess cell cycle distribution and apoptosis. Studies have consistently shown that this compound can induce cell cycle arrest, often in the G0/G1 phase, in various cancer cell lines, including leukemia, oral cancer, and liver cancer cells. spandidos-publications.comnih.goviiarjournals.orgnih.gov For example, in KG-1a leukemia cells, treatment with this compound led to an increase in the percentage of cells in the G0/G1 phase. spandidos-publications.comnih.gov Flow cytometry with Annexin V/PI staining has also been used to quantify apoptosis, demonstrating that this compound induces programmed cell death in a dose-dependent manner in cell lines such as HepG2 and U937. nih.govmdpi.comspandidos-publications.com Additionally, this technique has been used to measure changes in mitochondrial membrane potential (MMP) using dyes like JC-1 and rhodamine 123, revealing that this compound can induce mitochondrial dysfunction. mdpi.comspandidos-publications.com
Chromatin Immunoprecipitation-PCR (ChIP-PCR):
ChIP-PCR is used to investigate the interaction of proteins with specific DNA sequences in the cell nucleus. This assay has been instrumental in demonstrating how this compound affects the transcriptional regulation of specific genes. In KG-1a cells, ChIP-PCR revealed that this compound decreased the binding of the β-catenin/TCF4 transcription factor complex to the promoter regions of its target genes, such as c-myc and cyclin D1. spandidos-publications.comnih.gov This provided direct evidence that this compound can inhibit the Wnt/β-catenin signaling pathway at the level of transcriptional activation. spandidos-publications.comnih.gov Similarly, in HepG2 cells, ChIP was used to show that this compound affects the transcription of Wnt target genes like Bax, Bcl-2, and cyclin D1. nih.gov
Co-immunoprecipitation (Co-IP):
Co-IP is a technique used to study protein-protein interactions. It has been used to validate the findings from other target identification methods. For example, after identifying HSP90A as a target, Co-IP experiments in HepG2 and SK-HEP-1 cells demonstrated that this compound disrupts the interaction between HSP90A and its co-chaperone Cdc37 in a dose-dependent manner. mdpi.com This disruption leads to the degradation of client kinases and subsequent cell cycle arrest. mdpi.com In another study, Co-IP was used to investigate the formation of the TLR4/MD-2 complex, showing that this compound can inhibit this interaction. mdpi.com
| Assay | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Flow Cytometry | KG-1a, HepG2, YD10B, Ca9-22 | Induces G0/G1 cell cycle arrest and apoptosis. | spandidos-publications.comnih.goviiarjournals.org |
| ChIP-PCR | KG-1a, HepG2 | Downregulates transcription of β-catenin/TCF4 target genes (e.g., c-myc, cyclin D1). | spandidos-publications.comnih.govnih.gov |
| Co-IP | HepG2, SK-HEP-1 | Attenuates the interaction between HSP90A and Cdc37. | mdpi.com |
| Flow Cytometry (MMP) | HeLa, U937, K562 | Causes a decrease in mitochondrial membrane potential. | mdpi.comspandidos-publications.com |
| Co-IP | RAW 264.7 | Inhibits the formation of the TLR4/MD-2 complex. | mdpi.com |
Chromatographic and Spectrometric Techniques for Metabolite Analysis (Research-oriented)
Advanced chromatographic and spectrometric techniques are essential for the quantitative analysis of this compound and its metabolites in various biological matrices, which is fundamental for pharmacokinetic and metabolism studies.
High-Performance Liquid Chromatography (HPLC):
HPLC coupled with ultraviolet (UV) detection is a widely used method for the quantification of this compound. A simple and reliable HPLC-UV method was developed for its determination in rat plasma. iomcworld.com This method, using a C18 reversed-phase column and detection at 203 nm, demonstrated good linearity and precision, making it suitable for pharmacokinetic studies. iomcworld.com However, a key challenge with HPLC-UV for ginsenosides is the often high baseline noise and poor sensitivity due to their weak UV absorption. nih.gov To overcome this, ultra-performance liquid chromatography (UPLC) has been employed, offering better resolution and sensitivity for the simultaneous determination of multiple ginsenosides, including this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of ginsenosides and their metabolites. This technique was used to develop a highly sensitive method for the simultaneous detection of 13 different ginsenosides, including this compound, in human plasma. mdpi.com The method utilized multiple reaction monitoring (MRM) for high specificity and achieved a low limit of quantitation of 0.5 ng/mL for all analyzed ginsenosides. mdpi.com Such methods are crucial for accurately characterizing the pharmacokinetic profile of this compound and for identifying its metabolites formed in vivo, such as Compound K, protopanaxadiol (B1677965) (PPD), and protopanaxatriol (B1242838) (PPT), which are not present in the original ginseng extract. mdpi.com
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidation of Unexplored Molecular Targets and Pathways
While significant research has delineated several core signaling pathways affected by (S)-Ginsenoside Rh2, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, its full spectrum of molecular interactions remains partially uncharted. spandidos-publications.comnih.govresearchgate.net The complexity of its biological effects suggests that additional, undiscovered molecular targets and networks contribute to its activity.
Recent proteomic-based screening approaches have begun to uncover novel direct binding partners. For instance, heat shock protein 90 alpha (HSP90A) was identified as a direct molecular target. nih.govmdpi.com this compound was found to bind to HSP90A, thereby disrupting the HSP90A-Cdc37 chaperone system. nih.gov This interference leads to the proteasome-mediated degradation of downstream client proteins, including critical cell cycle kinases like CDK2, CDK4, and CDK6, offering a novel explanation for its cell cycle arrest effects. nih.gov
Another emerging area of investigation is the compound's influence on the tumor microenvironment and its interplay with the gut microbiota. researchgate.net Preclinical models suggest that this compound can modulate the composition of intestinal flora, which in turn may enhance systemic anti-tumor immune responses. researchgate.net Further research is needed to identify the specific bacterial strains affected and to understand how these changes translate into improved therapeutic outcomes. Additionally, the role of orphan nuclear receptor Nur77 in mediating the pro-apoptotic effects of this compound presents another promising, yet not fully explored, avenue of research. acs.org
Table 1: Investigated and Emerging Molecular Targets of this compound
| Target Category | Specific Target/Pathway | Primary Associated Effect | Citation |
|---|---|---|---|
| Established Pathways | PI3K/Akt/mTOR | Inhibition of proliferation, survival; induction of autophagy | spandidos-publications.comresearchgate.net |
| Wnt/β-catenin | Inhibition of proliferation and stemness | spandidos-publications.comnih.govfrontiersin.org | |
| Src/Raf/ERK | Inhibition of cell growth, migration, and invasion | researchgate.net | |
| Death Receptors (TRAIL-R1/DR4) | Induction of extrinsic apoptosis | nih.gov | |
| Newly Identified Direct Targets | Heat Shock Protein 90 Alpha (HSP90A) | Disruption of protein folding, degradation of client kinases | nih.govmdpi.com |
| Emerging Research Areas | Orphan Nuclear Receptor Nur77 | Induction of apoptosis and differentiation | acs.org |
| Gut Microbiota | Modulation of anti-tumor immunity | researchgate.net | |
| Glypican-3 (GPC3) | Inhibition of angiogenesis and Wnt signaling in HCC | nih.gov |
Development of Novel this compound Analogs with Enhanced Efficacy
The inherent limitations of this compound, including low water solubility and bioavailability, have spurred the development of novel analogs through chemical and enzymatic modification. acs.org The goal of these derivatization strategies is to improve pharmacokinetic properties and enhance biological activity.
One successful approach involves glycosylation, the enzymatic addition of sugar moieties. Using recombinant glycosyltransferases, researchers have synthesized novel derivatives such as glucosyl-ginsenoside Rh2 and diglucosyl-ginsenoside Rh2. nih.govkoreascience.kr These new compounds exhibit altered activity profiles; for example, glucosyl-ginsenoside Rh2 demonstrated more potent viability inhibition in lung cancer cells compared to the parent compound, while showing no cytotoxicity in several normal cell lines. nih.govkoreascience.kr Similarly, the creation of 12-O-glucosylginsenoside Rh2 via a sterol glucosyltransferase from Salinispora tropica has produced a novel analog with potent anticancer activity. nih.gov
Another strategy is the chemical conjugation of this compound with other molecules. The synthesis of polyethylene (B3416737) glycol (PEG)-ginsenoside conjugates has been shown to increase water solubility. mdpi.com In a different approach, maleimide (B117702) aliphatic acids with varying carbon chain lengths were attached to the ginsenoside structure. acs.org These modifications aim to overcome the physicochemical disadvantages of the natural compound. The synthesis of unnatural ginsenoside F12, by transferring a glucosyl moiety to the C12-OH position of protopanaxadiol (B1677965) (the aglycone of Rh2), has also yielded a compound with remarkable activity against diverse human cancer cell lines. acs.org
Table 2: Selected this compound Analogs and Their Preclinical Enhancements
| Analog Name | Modification Strategy | Reported Enhancement | Citation |
|---|---|---|---|
| Glucosyl-ginsenoside Rh2 | Enzymatic Glycosylation | More potent cytotoxicity in A549 lung cancer cells; reduced toxicity in normal cells. | nih.govkoreascience.kr |
| Diglucosyl-ginsenoside Rh2 | Enzymatic Glycosylation | Synthesized as a novel compound for further investigation. | nih.govkoreascience.kr |
| 12-O-glucosylginsenoside Rh2 | Enzymatic Glycosylation | Potent inhibition of viability in various cancer cell lines. | nih.gov |
| PEG-Rh2 | PEGylation | Increased water solubility. | mdpi.com |
| C–Rh2 / U–Rh2 | Maleimide Fatty Acid Conjugation | Synthesized to improve physicochemical properties. | acs.org |
| Ginsenoside F12 | Enzymatic Glycosylation of PPD | Remarkable activity against diverse human cancer cell lines. | acs.org |
Optimization of Preclinical Delivery Systems and Formulations (non-human bioavailability focus)
A significant hurdle for the therapeutic application of this compound is its poor oral bioavailability, which is attributed to low aqueous solubility, poor membrane permeability, and extensive metabolism. nih.govfrontiersin.orgresearchgate.net A major cause for its low absorption is its function as a substrate for the P-glycoprotein (P-gp) efflux pump in the intestine, which actively transports the compound out of cells. researchgate.netnih.gov
To overcome these challenges, extensive preclinical research has focused on developing advanced drug delivery systems. dovepress.com Nanotechnology-based platforms are at the forefront of this effort. nih.gov Various nanocarriers have been designed to encapsulate this compound, thereby improving its solubility, protecting it from degradation, and enhancing its absorption and circulation time. nih.gov These systems include:
Liposomes: Vesicular structures that can encapsulate hydrophobic drugs like Rh2. Some formulations have replaced cholesterol with Rh2 itself, creating multifunctional liposomes where Rh2 acts as both a drug and a membrane stabilizer. frontiersin.orgnih.gov
Microemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids, enhancing intestinal absorption. frontiersin.org
Nanoparticles: Polymeric, metallic, or inorganic nanoparticles can be loaded with Rh2. nih.govnih.gov For instance, gold nanoparticles loaded with ginsenosides (B1230088) have been developed, and ginsenoside Rb1 has been shown to self-assemble with other anticancer drugs to form stable nanoparticles. frontiersin.orgrsc.org
Table 3: Preclinical Delivery Systems for this compound
| Delivery System | Composition | Key Preclinical Finding (Non-Human) | Citation |
|---|---|---|---|
| P-gp Inhibition | Co-administration with verapamil (B1683045) or cyclosporine A | Increased oral bioavailability from <1% to >27% in A/J mice. | nih.gov |
| Liposomes | Phospholipid bilayers, sometimes with Rh2 replacing cholesterol | Enhanced stability and potential for targeted delivery. | frontiersin.orgnih.gov |
| Self-Microemulsion (SMEDDS) | Oil, surfactant, cosurfactant | Enhanced intestinal cell uptake and oral utilization. | frontiersin.org |
| Microemulsion (MEs) | Etoposide, coix seed oil, and Rh2 | Good synergistic antitumor effect and cell entry. | frontiersin.org |
| Ginsenoside Nanoparticles | Self-assembly of Ginsenoside Rb1 with other drugs | Appropriate size (~100 nm), high drug loading, and longer blood circulation half-time. | rsc.org |
Advanced Preclinical Models for Efficacy and Mechanism Validation
The validation of this compound's efficacy and the elucidation of its mechanisms rely on the use of robust and clinically relevant preclinical models. Historically, research has depended on two-dimensional (2D) cancer cell line cultures and standard subcutaneous xenograft animal models. mdpi.com While foundational, these models often fail to recapitulate the complex architecture and heterogeneity of human tumors.
Recent advancements have led to the adoption of more sophisticated models that provide a bridge between traditional in vitro work and human clinical scenarios. mednexus.org One such advancement is the use of larger tumor models in animals. A study on advanced breast cancer utilized a large tumor model (400–600 mm³) to better mimic the clinical situation of late-stage diagnosis, testing the penetration and efficacy of a multifunctional Rh2-based liposome (B1194612) system. nih.gov This contrasts with typical models that use smaller tumors (50-150 mm³). nih.gov
The most significant evolution in preclinical modeling is the emergence of organoid technology . scienceopen.comresearchgate.net Organoids are three-dimensional, self-organizing structures grown from stem cells (either pluripotent or adult stem cells) that mimic the cellular composition and micro-anatomy of an organ. scienceopen.comresearchgate.net Patient-derived organoids (PDOs), in particular, preserve the genetic and phenotypic characteristics of the original tumor, making them powerful tools for evaluating drug efficacy and personalizing treatment strategies. scienceopen.com While the application of organoid models to study ginsenosides is still emerging, they hold immense potential for validating the anti-tumor effects of this compound in a patient-specific context and for dissecting its impact on complex biological processes like tissue regeneration and homeostasis. scienceopen.comcolab.ws
Table 4: Comparison of Preclinical Models for this compound Research
| Model Type | Description | Advantages for Rh2 Research | Limitations | Citation |
|---|---|---|---|---|
| 2D Cell Culture | Monolayer of cancer cells grown on a flat surface. | High-throughput screening, basic mechanism studies (e.g., apoptosis, cell cycle). | Lacks tumor microenvironment, tissue architecture, and cell-cell interactions. | nih.gov |
| Caco-2 Cell Monolayer | A human colon cancer cell line that differentiates to form a polarized epithelial cell monolayer. | Standard in vitro model for intestinal drug absorption and P-gp efflux studies. | Represents only one cell type; does not model complex gut physiology. | nih.govplos.org |
| Xenograft Animal Model | Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice. | Allows in vivo assessment of efficacy, tumor growth inhibition, and systemic effects. | Lack of a competent immune system; mouse physiology differs from human. | spandidos-publications.commdpi.com |
| Large Tumor Animal Model | Xenograft models where tumors are allowed to grow to a larger size (e.g., >400 mm³). | Better mimics advanced-stage human cancer, useful for testing drug penetration. | Shares limitations of standard xenografts; can have necrotic cores. | nih.gov |
| Organoid Model | 3D, self-organizing structures derived from stem cells that mimic organ structure and function. | Recapitulates human tumor heterogeneity and micro-architecture; potential for personalized medicine testing. | Technically demanding, lacks vascularization and systemic immune interactions. | mednexus.orgscienceopen.comresearchgate.net |
Q & A
Q. What experimental models are commonly used to evaluate the anticancer effects of (S)-Ginsenoside Rh2?
Methodological Answer: In vitro studies typically employ cancer cell lines (e.g., Bxpc-3 pancreatic cancer cells, A549 lung adenocarcinoma, K562 leukemia cells) treated with (S)-Rh2 to assess proliferation inhibition via MTT assays, colony formation tests, and flow cytometry for cell cycle analysis . Apoptosis is measured using Annexin V/PI staining, Hoechst 33258 fluorescence, and caspase activation assays . In vivo models, such as S180 sarcoma-bearing mice or diabetic nephropathy rats, are used to evaluate tumor weight reduction, renal fibrosis, and apoptosis markers via immunohistochemistry and Western blot .
Q. How does this compound induce apoptosis in cancer cells?
Methodological Answer: (S)-Rh2 activates both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers include upregulation of Bax, cleaved caspase-3/9, and downregulation of Bcl-2 and survivin. Experimental validation involves RT-PCR for mRNA quantification, Western blot for protein expression, and functional assays like scratch wound healing to confirm migration inhibition . Caspase-8 and caspase-9 activation is further confirmed using fluorogenic substrates .
Q. What signaling pathways are implicated in this compound’s anti-inflammatory effects?
Methodological Answer: (S)-Rh2 suppresses NF-κB and TLR4 signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6). LPS-induced lung injury models in rodents are used to measure cytokine levels via ELISA, while microglial activation studies in toxoplasmic encephalitis models employ Western blot for pathway proteins like IκBα and p65 .
Advanced Research Questions
Q. How do stereochemical differences between (S)-Rh2 and (R)-Rh2 affect pharmacokinetics and P-glycoprotein (P-gp) interactions?
Methodological Answer: (S)-Rh2 exhibits higher oral bioavailability and AUC than (R)-Rh2 due to stereoselective absorption. LC-MS methods with chiral columns quantify epimer concentrations in plasma . P-gp modulation is assessed using digoxin (a P-gp substrate) in rat models: (S)-Rh2 enhances digoxin absorption at high doses, while (R)-Rh2 shows dose-dependent inhibition . In vitro Caco-2 monolayer assays further validate P-gp efflux differences .
Q. What mechanisms underlie (S)-Rh2’s ability to reverse multidrug resistance (MDR) in cancer?
Methodological Answer: (S)-Rh2 noncompetitively inhibits P-gp, increasing intracellular chemotherapeutic drug retention. Studies use Adriamycin-resistant MCF-7 cells or oxaliplatin-resistant colon cancer models, combining Rh2 with chemotherapeutics (e.g., cisplatin). Synergy is quantified via combination index (CI) calculations, while RT-PCR and Western blot assess MDR1/P-gp downregulation .
Q. How can contradictory findings about (S)-Rh2’s anti-hepatocarcinoma mechanisms be resolved?
Methodological Answer: Systematic reviews of 100+ studies (CNKI, PubMed) highlight variability in experimental conditions (e.g., dose ranges, exposure times) and model systems (e.g., HepG2 vs. patient-derived xenografts). Meta-analyses using standardized protocols (e.g., fixed Rh2 concentrations, uniform apoptosis markers like TUNEL) are recommended to reconcile discrepancies in proliferation inhibition, metastasis, and immune modulation .
Methodological Considerations
Q. What techniques validate the specificity of (S)-Rh2’s gene regulation in tumor-bearing models?
Methodological Answer: Oligonucleotide microarrays and RNA-seq compare gene expression profiles in Rh2-treated vs. untreated tumor-bearing mice. Differential genes (e.g., tumor suppressors, oncogenes) are confirmed via qRT-PCR. Organ-specific effects are assessed by comparing liver, kidney, and tumor tissues .
Q. How is the synergistic effect of (S)-Rh2 with chemotherapeutics rigorously tested?
Methodological Answer: Orthogonal and factorial design experiments quantify synergy. For example, S180 sarcoma models evaluate tumor weight reduction when Rh2 is combined with cisplatin. Isobolographic analysis calculates dose-response curves, while flow cytometry confirms enhanced apoptosis in co-treated groups .
Data Interpretation and Challenges
Q. Why do in vitro and in vivo results sometimes diverge in (S)-Rh2 studies?
Methodological Answer: Differences arise from bioavailability limitations (e.g., poor solubility) and metabolic conversion (e.g., deglycosylation to Ppd). Pharmacokinetic studies using LC-MS track Rh2 and metabolites in plasma . In vitro 3D cultures or organ-on-chip systems better mimic in vivo conditions than monolayer cells .
Q. What statistical approaches address variability in Rh2’s immunomodulatory effects?
Methodological Answer: Multivariate ANOVA accounts for factors like animal strain, Rh2 purity, and administration route. Meta-regression identifies confounding variables in cytokine data (e.g., IL-10 vs. IL-6 responses). Replicating studies in CUMS (chronic unpredictable mild stress) models with standardized immune panels improves reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
